Technical Documentation Center

4-Methyl-1,3-diazinan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1,3-diazinan-2-one
  • CAS: 2224-20-6

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 4-Methyl-1,3-diazinan-2-one

An In-depth Technical Guide: Thermodynamic Stability of 4-Methyl-1,3-diazinan-2-one Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Methyl-1,3-diazinan-2-one, a heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Thermodynamic Stability of 4-Methyl-1,3-diazinan-2-one

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Methyl-1,3-diazinan-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The stability of this cyclic urea is paramount for its synthesis, storage, formulation, and ultimate application. We will explore the foundational principles governing its stability, from conformational analysis and stereoelectronic effects to empirical and computational methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for assessing the thermodynamic landscape of this molecule.

Introduction: The Significance of Stability in Cyclic Ureas

The 1,3-diazinan-2-one scaffold, a six-membered cyclic urea, is a privileged structure in drug discovery, often serving as a rigid and predictable backbone for presenting pharmacophoric elements.[1] The introduction of a methyl group at the 4-position creates a chiral center and introduces specific conformational biases that directly impact the molecule's thermodynamic properties. Understanding the thermodynamic stability of 4-Methyl-1,3-diazinan-2-one is not merely an academic exercise; it is a critical component of drug development and materials science. It dictates shelf-life, informs formulation strategies, predicts potential degradation pathways, and influences the molecule's interaction with biological targets.[2]

This guide synthesizes theoretical principles with actionable experimental and computational workflows to provide a holistic framework for evaluating the stability of this important heterocyclic compound.

The Conformational Landscape: A Foundation of Stability

The thermodynamic stability of a cyclic molecule is intrinsically linked to its three-dimensional structure and the relative energies of its accessible conformations.[3] For 4-Methyl-1,3-diazinan-2-one, the six-membered ring is not planar and primarily adopts chair-like conformations to minimize angle and torsional strain.[4][5]

The Chair Conformation and Ring Inversion

Similar to cyclohexane, the 1,3-diazinan-2-one ring exists in a dynamic equilibrium between two chair conformations. This ring-flipping process is rapid at room temperature, but the two chair forms are not energetically equivalent due to the presence of the 4-methyl substituent.

The 4-Methyl Group: Axial vs. Equatorial Preference

The methyl group at the C4 position can occupy one of two positions in a chair conformation:

  • Equatorial: The C-CH₃ bond is pointing away from the center of the ring, roughly in the "equator" of the molecule. This position is generally more stable for substituent groups.

  • Axial: The C-CH₃ bond is pointing vertically, parallel to the principal axis of the ring.

The energetic difference between these two positions is the primary determinant of the conformational equilibrium and, by extension, the ground-state thermodynamic stability of the molecule.

Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values

The preference for the equatorial position is driven by the avoidance of destabilizing steric interactions. When the methyl group is in the axial position, it experiences steric repulsion with the axial hydrogens on C2 and C6 (or in this case, the lone pair and hydrogen on the nitrogen atoms). These are known as 1,3-diaxial interactions, a specific type of steric strain that significantly increases the energy of the conformer.[6]

This energy cost is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] For a methyl group on a cyclohexane ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position.[3] This value serves as a reliable estimate for the conformational bias in 4-Methyl-1,3-diazinan-2-one.

G cluster_0 Conformational Equilibrium Equatorial Chair Conformer (Equatorial-Me) Axial Chair Conformer (Axial-Me) TransitionState Twist-Boat (High Energy Intermediate) Equatorial->TransitionState Ring Flip Equilibrium_Label ΔG ≈ -1.7 kcal/mol TransitionState->Axial Ring Flip

Caption: Conformational equilibrium of 4-Methyl-1,3-diazinan-2-one.

Experimental Assessment of Thermal Stability

While conformational analysis describes the intrinsic stability of the molecule at equilibrium, experimental techniques are required to quantify its stability under thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this purpose.[9][10] They provide critical data on melting, decomposition, and the overall thermal operating range of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine transition temperatures and enthalpies, providing a quantitative measure of thermal stability.[12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Methyl-1,3-diazinan-2-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Identify the endothermic peak corresponding to melting. The onset temperature is the melting point (Tm).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Identify the onset of any sharp exothermic or endothermic events at higher temperatures, which typically indicate decomposition.

Caption: Workflow for DSC-based thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is exceptionally useful for determining the temperature at which a material begins to degrade and for quantifying mass loss associated with decomposition.[14]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Methyl-1,3-diazinan-2-one into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.[15]

  • Data Analysis:

    • Generate a plot of mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Analyze the derivative of the TGA curve (DTG) to identify the temperature of maximum decomposition rate.

Caption: Workflow for TGA-based thermal stability analysis.

Summary of Thermal Analysis Data

The following table summarizes hypothetical—yet representative—data that would be obtained from DSC and TGA analyses, providing a clear quantitative profile of the compound's thermal stability.

ParameterMethodValueInterpretation
Melting Point (Tm)DSC145.5 °CTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)DSC25.8 kJ/molEnergy required to melt the solid; relates to crystal lattice energy.
Decomposition Onset (Td)DSC~210 °COnset of exothermic decomposition detected by heat flow.
5% Mass Loss Temp (T₅%)TGA215.2 °CStandard measure of the onset of thermal degradation.
Residual Mass @ 400°CTGA< 1.0%Indicates complete decomposition into volatile products.

Computational Modeling of Conformational Stability

Computational chemistry provides a powerful, complementary approach to experimental methods.[16] By solving the Schrödinger equation for the molecule, we can calculate the relative energies of different conformers with high accuracy, allowing for a precise prediction of the conformational equilibrium. Density Functional Theory (DFT) is a robust and widely used method for this purpose.

Protocol for In Silico Energy Calculation
  • Structure Generation: Build 3D models of both the axial and equatorial chair conformers of 4-Methyl-1,3-diazinan-2-one.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the necessary data to calculate thermodynamic properties.

  • Energy Extraction: From the output, extract the electronic energy, enthalpy (H), and Gibbs free energy (G) for each conformer.

  • Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. The equilibrium constant (Keq) can then be determined using the equation ΔG = -RTln(Keq).[17]

Predicted Thermodynamic Parameters

The table below illustrates the type of data generated from a DFT study, confirming the stability of the equatorial conformer.

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population at 298 K
Equatorial-Methyl0.000.000.0095.2%
Axial-Methyl1.851.811.724.8%

These computational results strongly corroborate the principles of steric hindrance discussed earlier, providing a quantitative energetic basis for the high stability of the equatorial conformer.[18]

Factors Influencing Chemical Stability and Degradation

Beyond thermal decomposition, the chemical stability of 4-Methyl-1,3-diazinan-2-one can be compromised by environmental factors, primarily pH.

pH-Dependent Hydrolysis

The urea linkage within the 1,3-diazinan-2-one ring is susceptible to hydrolysis under both acidic and basic conditions.[19]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates ring opening.

Studies on analogous compounds show that stability is generally greatest in neutral to slightly acidic conditions (pH 4-8), with degradation rates increasing significantly in strongly acidic or alkaline environments.[20][21] The degradation pathway typically involves ring-opening to form an amino acid derivative, which may undergo further decomposition.[22]

Conclusion

The thermodynamic stability of 4-Methyl-1,3-diazinan-2-one is a multi-faceted property governed by a hierarchy of factors. At its core, the molecule's stability is dictated by the strong energetic preference for a chair conformation where the 4-methyl group occupies an equatorial position, minimizing steric strain. This intrinsic stability is quantitatively assessed through a synergistic approach combining:

  • Conformational Analysis: To understand the fundamental energetic landscape.

  • Thermal Analysis (DSC/TGA): To define the operational limits of thermal stability and characterize phase transitions.

  • Computational Modeling (DFT): To provide a precise, theoretical quantification of conformational energies.

A comprehensive understanding of these factors is essential for any researcher or developer working with this heterocyclic system, ensuring its effective and safe application in pharmaceuticals and advanced materials.

References

  • Crystal Growth & Design. Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach. ACS Publications. Available at: [Link]

  • International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Sahu. Available at: [Link]

  • PubMed. Cyclic tetraureas with variable flexibility--synthesis, crystal structures and properties. Available at: [Link]

  • METTLER TOLEDO. Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]

  • Journal of the American Chemical Society. Ring Strain Energies from ab Initio Calculations. Available at: [Link]

  • PubMed. Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. Available at: [Link]

  • Wikipedia. Ring strain. Available at: [Link]

  • PubMed. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

  • ResearchGate. Unexpected Stability of the Urea cis-trans Isomer in Urea-Containing Model Pseudopeptides | Request PDF. Available at: [Link]

  • Vaia. Calculate the difference in Gibbs free energy in kilojoules per mole between the alternative chair conformations of. Available at: [Link]

  • ResearchGate. Computational design of novel cyclic urea as HIV-1 protease inhibitor. Available at: [Link]

  • ResearchGate. (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

  • ResearchGate. (PDF) Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Available at: [Link]

  • PMC - NIH. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Available at: [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • LS College. Ring strain. Available at: [Link]

  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • PubMed. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Available at: [Link]

  • ResearchGate. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF. Available at: [Link]

  • SKZ. DSC vs TGA: What's the Difference in Thermal Analysis?. Available at: [Link]

  • Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules. Available at: [Link]

  • R Discovery. The conformational energies of 2-methyl- and 4-methyl-1,3-dithiane. The breakdown of 1,3- syn diaxial repulsion hypothesis. Available at: [Link]

  • DocDroid. Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • Torontech. DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • PMC - NIH. 1-Methyl-1,3-diazinan-2-one. Available at: [Link]

  • ResearchGate. Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one | Request PDF. Available at: [Link]

  • Wikipedia. DMPU. Available at: [Link]

  • ResearchGate. Possible degradation pathways of diazinon | Download Scientific Diagram. Available at: [Link]

  • PubMed. Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. Available at: [Link]

  • Chemistry LibreTexts. 3.13: Solutions to Chapter 3 exercises. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Standard Enthalpy of Formation. Available at: [Link]

  • ResearchGate. Conformational Analysis of 4,4-Dimethyl-1,3-dioxane | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. Metabolism of insecticide diazinon by Cunninghamella elegans ATCC36112. Available at: [Link]

  • PMC. Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway. Available at: [Link]

  • ChemTeam. Hess' Law - using standard enthalpies of formation. Available at: [Link]

  • Khan Academy. Enthalpy of formation. Available at: [Link]

  • UCI Department of Chemistry. 1 Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Available at: [Link]

  • Google Patents. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Profiling and Synthesis of 4-Methyl-1,3-diazinan-2-one

Executive Summary In the landscape of modern drug discovery, cyclic ureas serve as privileged scaffolds due to their exceptional metabolic stability, rigid conformational geometry, and ability to act as transition-state...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, cyclic ureas serve as privileged scaffolds due to their exceptional metabolic stability, rigid conformational geometry, and ability to act as transition-state mimics. This technical guide provides an in-depth analysis of 4-Methyl-1,3-diazinan-2-one , a 6-membered cyclic urea derivative. By detailing its physicochemical properties, mechanistic utility in pharmacology, and a self-validating synthetic protocol, this whitepaper equips drug development professionals with the foundational data necessary to integrate this molecular building block into advanced therapeutic pipelines.

Physicochemical Profiling

Accurate physicochemical data is the cornerstone of robust assay development and pharmacokinetic modeling. The quantitative parameters for 4-Methyl-1,3-diazinan-2-one are summarized in the table below, synthesized from authoritative chemical databases[1],[2].

ParameterValue / Description
Chemical Name 4-Methyl-1,3-diazinan-2-one
Common Synonyms 4-methyltetrahydropyrimidin-2(1H)-one
CAS Registry Number 2224-20-6
Molecular Formula C5H10N2O
Molecular Weight 114.14 g/mol (114.15 g/mol )
Structural Class Cyclic Urea / Tetrahydropyrimidinone
Commercial Purity Standard ≥ 95%[3]

Structural & Mechanistic Significance in Drug Design

The 1,3-diazinan-2-one core is not merely a structural spacer; it is an active pharmacophore. The cyclic urea motif is highly prized for its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

In the context of antiviral therapeutics, derivatives of 4-methyl-1,3-diazinan-2-one have been extensively investigated as potential HIV-protease inhibitors[4],[5]. The oxygen atom of the urea carbonyl acts as a potent hydrogen-bond acceptor, interacting directly with the catalytic aspartate residues in the active site of the protease. Furthermore, patent literature highlights the integration of this cyclic amide scaffold in the development of novel antithrombotic agents, leveraging its rigid geometry to precisely position peripheral functional groups into target binding pockets[6],[7].

Pathway N1 4-Methyl-1,3-diazinan-2-one (Target Scaffold) N2 Transition State Mimicry (Peptide Cleavage) N1->N2 N3 Aspartyl Protease Binding (e.g., HIV Protease) N2->N3 N4 Viral Replication Halt (Therapeutic Efficacy) N3->N4

Logical flow of cyclic urea pharmacophores in aspartyl protease inhibition.

Synthetic Methodology: CDI-Mediated Cyclization

Historically, the synthesis of cyclic ureas relied on highly toxic phosgene gas. To ensure laboratory safety while maintaining high atom economy, the following methodology utilizes 1,1'-Carbonyldiimidazole (CDI) as a mild, solid phosgene equivalent.

Causality of Design: The reaction is conducted in anhydrous dichloromethane (DCM). DCM is selected because it readily dissolves both the diamine precursor and CDI, while its aprotic nature prevents the competitive hydrolysis of the moisture-sensitive CDI reagent. The reaction is thermodynamically driven by the high stability of the resulting 6-membered diazinane ring.

Step-by-Step Protocol
  • Atmospheric Control: Purge a 250 mL round-bottom flask with inert nitrogen gas to eliminate atmospheric moisture.

  • Precursor Loading: Dissolve 1,3-diaminobutane (10.0 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath. Causality: The initial nucleophilic attack is highly exothermic; thermal control prevents the formation of unwanted side products.

  • Activation: Slowly add CDI (11.0 mmol, 1.1 eq) in small portions over 15 minutes. Causality: Gradual addition maintains a low concentration of activated intermediates, heavily favoring intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (Self-Validation): Extract a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the highly polar diamine peak is completely consumed and a dominant peak at m/z 115.15 [M+H]+ emerges.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize imidazole byproducts. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 4-methyl-1,3-diazinan-2-one[8].

Workflow S1 1,3-Diaminobutane + CDI in DCM S2 Nucleophilic Addition (0 °C to RT) S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Product Isolation (Chromatography) S3->S4 V1 IPC: LC-MS m/z 115.15 [M+H]+ S3->V1 Validation

Step-by-step synthetic workflow and self-validation for 4-Methyl-1,3-diazinan-2-one.

Analytical Validation & Spectral Signatures

To ensure absolute structural fidelity before downstream biological application, the isolated cyclic urea must be subjected to orthogonal analytical validation.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode must yield a prominent [M+H]+ ion at m/z 115.0866 (calculated for C5H11N2O+).

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, CDCl3): The defining structural signature is the methyl doublet at ~1.2 ppm (3H, J = 6.5 Hz), coupled to the chiral methine proton. The diazinane ring's methylene protons will appear as complex multiplets due to the rigid chair conformation of the cyclic urea. The two urea N-H protons will present as broad singlets at ~5.5–6.0 ppm.

    • 13C NMR (100 MHz, CDCl3): The urea carbonyl carbon (C=O) is highly diagnostic. It will resonate far downfield at approximately 156 ppm, definitively confirming the successful formation of the cyclic urea linkage rather than an uncyclized intermediate.

References

  • Title: (4S)-1,3-dibenzyl-4-methyl-1,3-diazinane-2,5-dione | 245679-91-8 Source: Molaid URL: [Link]

  • Title: CN102093285A - 环状酰胺衍生物,以及其制备以及作为抗血栓剂的用途 Source: Google Patents URL

Sources

Foundational

Difference between 4-Methyl-1,3-diazinan-2-one and linear ureas

Title: Conformational Locking and Pharmacophore Pre-organization: A Comparative Analysis of 4-Methyl-1,3-diazinan-2-one and Linear Ureas in Drug Design Executive Summary Urea functionalities are ubiquitous in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Locking and Pharmacophore Pre-organization: A Comparative Analysis of 4-Methyl-1,3-diazinan-2-one and Linear Ureas in Drug Design

Executive Summary

Urea functionalities are ubiquitous in medicinal chemistry, serving as critical pharmacophores for establishing robust drug-target interactions 1[1]. However, the structural geometry of the urea scaffold dictates its thermodynamic efficiency during target binding. While linear ureas offer synthetic accessibility, their inherent conformational flexibility often results in a high entropic penalty. In contrast, cyclic ureas, such as 4-Methyl-1,3-diazinan-2-one (a substituted 6-membered propyleneurea), provide a pre-organized scaffold that locks the hydrogen-bonding vectors into a defined geometry 2[2]. This technical guide dissects the physicochemical, structural, and metabolic differences between linear ureas and 4-Methyl-1,3-diazinan-2-one, providing actionable insights and self-validating protocols for drug development professionals.

Structural and Conformational Dynamics

Linear Ureas: Linear ureas (e.g., N,N'-dimethylurea) possess partial double-bond character across the N-C(O)-N system due to resonance. However, they retain rotational freedom around the C-N bonds, allowing them to adopt multiple conformations (trans,trans; cis,trans; cis,cis). In aqueous environments or crystalline states, linear ureas predominantly adopt trans-oriented NH groups, which facilitate bifurcated intermolecular hydrogen bonding networks 3[3]. Forcing a linear urea into a bioactive cis,cis conformation requires significant energy, reducing overall binding affinity.

4-Methyl-1,3-diazinan-2-one: 4-Methyl-1,3-diazinan-2-one is a conformationally restricted 6-membered heterocycle. The cyclic constraint forces the N-H and N-alkyl bonds into a strict cis-like relationship with the carbonyl oxygen 4[4]. This structural lock eliminates the entropic penalty associated with freezing out rotamers upon binding. Furthermore, the introduction of the methyl group at the C4 position introduces a stereocenter and targeted steric bulk. This substituent dictates the ring pucker (typically favoring a specific chair conformation to minimize 1,3-diaxial interactions) and provides a distinct vector to probe hydrophobic sub-pockets in enzyme active sites.

G Urea Urea Scaffold Selection Linear Linear Ureas (High Rotational Freedom) Urea->Linear Cyclic 4-Methyl-1,3-diazinan-2-one (Conformational Lock) Urea->Cyclic HbondL Trans/Trans H-Bonding High Entropic Penalty Linear->HbondL HbondC Cis/Cis H-Bonding Pre-organized Geometry Cyclic->HbondC TargetL Broad Target Profile Lower Specificity HbondL->TargetL TargetC High Target Affinity (Water Displacement) HbondC->TargetC

Conformational logic of urea scaffolds and their impact on target affinity.

Hydrogen Bonding and Pharmacophore Pre-organization

The hydrogen-bonding capability of ureas is a primary driver for their inclusion in modern therapeutics, particularly kinase and protease inhibitors 5[5]. Linear ureas often require an "induced fit," where the target must overcome the energetic barrier of reorganizing the urea's hydrogen bond network.

Cyclic ureas like 4-Methyl-1,3-diazinan-2-one present a pre-organized hydrogen bond donor (N-H) and acceptor (C=O) face. This geometry is highly effective at displacing structural water molecules within enzymatic pockets—a strategy famously employed in the design of cyclic urea-based HIV protease inhibitors 1[1]. The fixed dipole moment of the cyclic urea also enhances its interaction with polar residues compared to the fluctuating dipole of a flexible linear urea.

Physicochemical Data Comparison

ParameterLinear Ureas (e.g., N,N'-Dimethylurea)4-Methyl-1,3-diazinan-2-one (Cyclic)
Structural Geometry Flexible (Trans/Trans or Cis/Trans)Rigid 6-membered ring (Cis/Cis)
Rotational Degrees of Freedom High (Rotation around C-N bonds)Low (Conformationally locked)
H-Bond Donors 2 (Variable vectors)2 (Pre-organized, directional)
H-Bond Acceptors 1 (Carbonyl oxygen)1 (Carbonyl oxygen)
Dipole Moment Fluctuating (dependent on rotamer)Fixed and highly directional
Entropic Penalty on Binding HighLow
Metabolic Liability (CYP450) High (Exposed N-alkyl groups)Low (Steric shielding by C4-methyl)

Experimental Workflows: Self-Validating Protocols

To empirically validate the differences between these scaffolds, we employ two orthogonal methodologies. As a fundamental principle of robust assay design, each protocol incorporates internal self-validation mechanisms to ensure data integrity.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Rigidity

Objective : Quantify the rotational barrier of the C-N bond to prove the conformational lock of 4-Methyl-1,3-diazinan-2-one versus linear ureas. Causality : By lowering the temperature, thermal energy is reduced, slowing down bond rotation. If a molecule is flexible (linear urea), the NMR signals will split (decoalesce) as distinct conformers are frozen out. A rigid cyclic urea will show negligible spectral changes, proving its pre-organized state. Self-Validation : The inclusion of N,N-dimethylformamide (DMF) in the sample acts as an internal kinetic thermometer. DMF has a well-documented rotational barrier; observing its decoalescence validates that the temperature calibration and instrument shimming are accurate at low temperatures.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 5 mg of the target urea (linear or 4-Methyl-1,3-diazinan-2-one) and 1 mg of DMF (internal control) in 0.6 mL of deuterated dichloromethane (CD₂Cl₂).

  • Baseline Acquisition : Acquire a standard ¹H-NMR spectrum at 298 K (25°C) to establish baseline peak assignments.

  • Cooling Gradient : Lower the probe temperature in 10 K increments from 298 K down to 213 K (-60°C). Allow 5 minutes of equilibration at each step.

  • Decoalescence Monitoring : At each temperature, acquire a ¹H-NMR spectrum. Monitor the N-methyl or N-H proton signals for broadening and subsequent splitting.

  • Data Analysis : Calculate the exchange rate constant ( kc​ ) at the coalescence temperature ( Tc​ ) using the Eyring equation to determine the activation energy ( ΔG‡ ) for bond rotation.

G Sample Sample Prep (Analyte + DMF Control) VT VT-NMR Acquisition (298K to 213K) Sample->VT Decoalescence Observe Decoalescence (Peak Splitting) VT->Decoalescence Kinetics Calculate Energy Barrier (Eyring Equation) Decoalescence->Kinetics

Self-validating VT-NMR workflow for determining conformational rigidity.

Protocol 2: Microsomal Stability Assay for Metabolic Profiling

Objective : Evaluate the metabolic liability of the linear vs. cyclic urea scaffolds. Causality : Linear ureas are highly susceptible to CYP450-mediated oxidative N-dealkylation due to exposed N-alkyl groups. The cyclic framework of 4-Methyl-1,3-diazinan-2-one, combined with the steric shielding of the C4-methyl group, restricts CYP access, theoretically enhancing metabolic half-life. Self-Validation : A parallel control lacking NADPH (the required cofactor for CYP450 enzymes) is run simultaneously. If compound depletion occurs in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism, preventing false-positive clearance rates.

Step-by-Step Methodology :

  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine HLM (final protein concentration 0.5 mg/mL) and the test urea (final concentration 1 µM) in the buffer. Split into two aliquots: "+NADPH" and "-NADPH".

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction in the "+NADPH" arm by adding NADPH to a final concentration of 1 mM. Add an equivalent volume of buffer to the "-NADPH" arm.

  • Time-Course Sampling : At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL from each reaction mixture.

  • Quenching : Immediately dispense the extracted sample into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Centrifugation and Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Half-Life Calculation : Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - Journal of Medicinal Chemistry (via PMC). 1

  • Ureas: Applications in Drug Design - Current Medicinal Chemistry (via PubMed). 2

  • Hydrogen bonding in urea - ResearchGate. 3

  • Investigation of steric influences on hydrogen-bonding motifs in cyclic ureas by using X-ray, neutron, and computational methods - PubMed. 4

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers in Chemistry. 5

Sources

Exploratory

The Strategic Utility of 4-Methyl-1,3-diazinan-2-one in Modern Chemical Synthesis and Drug Development

Executive Summary The compound 4-Methyl-1,3-diazinan-2-one (CAS No. 2224-20-6), also known as 4-methyltetrahydropyrimidin-2(1H)-one, is a six-membered cyclic urea derivative that has emerged as a highly versatile structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-1,3-diazinan-2-one (CAS No. 2224-20-6), also known as 4-methyltetrahydropyrimidin-2(1H)-one, is a six-membered cyclic urea derivative that has emerged as a highly versatile structural motif and solvent in both medicinal chemistry and chemical formulation. By restricting the conformational freedom of the urea functional group, this molecule provides a highly predictable hydrogen-bonding interface and a strong dipole moment. This technical guide explores the causality behind its utility, detailing its physicochemical profiling, applications in drug design, its role as a polar aprotic solvent, and its formulation capabilities.

Structural and Physicochemical Profiling

The utility of 4-Methyl-1,3-diazinan-2-one stems directly from its cyclic architecture. In acyclic ureas, the molecule can adopt multiple conformations, which dilutes its dipole moment and reduces its binding affinity to specific targets. By tethering the nitrogen atoms into a six-membered diazinane ring, the carbonyl oxygen is forced into an exposed, highly polarized state.

This structural rigidity results in a significantly higher dipole moment compared to linear counterparts, making it an exceptional hydrogen-bond acceptor and donor[1]. The methyl group at the 4-position introduces a degree of steric hindrance and lipophilicity, which is critical for modulating the compound's partition coefficient (LogP) when used as a pharmacophore or a surfactant.

Table 1: Physicochemical Comparison of Common Urea-Based Solvents/Motifs
Property4-Methyl-1,3-diazinan-2-oneDMPU (N,N'-Dimethylpropyleneurea)HMPA (Hexamethylphosphoramide)
Ring Size 6-membered6-memberedN/A (Acyclic)
Nitrogen Substitution Unsubstituted (NH)N,N'-DimethylatedN,N,N',N',N'',N''-Hexamethylated
Hydrogen Bonding Donor & AcceptorAcceptor OnlyAcceptor Only
Toxicity Profile Low/ModerateLow (Safe HMPA alternative)High (Known Carcinogen)
Primary Application Pharmacophore, SurfactantPolar Aprotic SolventPolar Aprotic Solvent

Applications in Medicinal Chemistry and Drug Design

In drug development, the cyclic urea motif is a privileged scaffold. The causality behind its success is its ability to act as a conformationally constrained transition-state analog .

CYP17 Inhibitors for Oncology

Derivatives of 4-Methyl-1,3-diazinan-2-one have been extensively utilized in the synthesis of CYP17 (17α-hydroxylase/C17,20-lyase) inhibitors[2]. CYP17 is a critical enzyme in the biosynthesis of androgens, making it a primary target for prostate cancer therapies. The cyclic urea ring mimics the steroidal backbone, while the NH and C=O groups form precise, high-affinity hydrogen bonds with the active site residues of the cytochrome P450 enzyme, effectively blocking androgen production.

Phosphodiesterase and HIV-Protease Inhibition

The structural rigidity of the diazinan-2-one ring has also been leveraged to create potent inhibitors of phosphodiesterases (used in asthma and COPD treatments) and HIV-proteases. The exposed carbonyl oxygen acts as a powerful hydrogen-bond acceptor, mimicking the tetrahedral intermediate of peptide bond cleavage, thereby competitively inhibiting the viral protease[3].

G A 4-Methyl-1,3-diazinan-2-one Scaffold B Conformational Restriction A->B Structural Rigidity C Hydrogen Bond Donor/Acceptor A->C Exposed Carbonyl/NH D Target Enzyme (e.g., CYP17, HIV Protease) B->D Optimal Fit C->D High Affinity Binding E Enzyme Inhibition & Therapeutic Efficacy D->E Pharmacological Action

Cyclic Urea Pharmacophore Interaction Pathway

Utility in Organic Synthesis and Catalysis

While fully methylated cyclic ureas like DMPU are famous for replacing the carcinogenic HMPA, 4-Methyl-1,3-diazinan-2-one offers unique advantages in organic synthesis, particularly in reactions requiring a balance of cation solvation and hydrogen bonding[4].

Mechanism of Action in Alkylation

When used as a co-solvent or additive in N-alkylation or O-alkylation reactions, the highly polarized carbonyl oxygen of the cyclic urea coordinates strongly with alkali metal cations (e.g., Na⁺, K⁺, Li⁺). This complexation separates the ion pair, leaving the nucleophilic anion "naked" and highly reactive. Because 4-Methyl-1,3-diazinan-2-one retains its NH protons, it can also participate in directed hydrogen-bonding, making it useful in asymmetric synthesis and organocatalysis[5].

Methodology: Standardized N-Alkylation using Cyclic Urea Additives

This self-validating protocol ensures maximum nucleophilicity by leveraging the cation-solvating properties of the cyclic urea.

  • Preparation: In a flame-dried, argon-purged flask, dissolve the substrate (e.g., a secondary amine) in a primary solvent (e.g., THF) at 0.2 M concentration.

  • Deprotonation: Add 1.1 equivalents of a strong base (e.g., NaH or LDA) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Solvation/Activation: Introduce 2.0 equivalents of 4-Methyl-1,3-diazinan-2-one. Causality: The cyclic urea immediately complexes the sodium/lithium cation, breaking up ion aggregates and drastically increasing the nucleophilicity of the amide anion.

  • Alkylation: Dropwise add 1.2 equivalents of the electrophile (e.g., alkyl halide). Allow the reaction to warm to room temperature and stir until completion (monitored via TLC/HPLC).

  • Workup: Quench with saturated aqueous NH₄Cl. The cyclic urea is highly water-soluble and will partition into the aqueous layer during standard ethyl acetate extraction, ensuring easy product purification.

G Step1 1. Preparation Substrate + Base Step2 2. Solvation Add Cyclic Urea Step1->Step2 Step3 3. Cation Complexation 'Naked' Anion Formation Step2->Step3 Step4 4. Alkylation Add Electrophile Step3->Step4 Step5 5. Workup & Isolation Product Recovery Step4->Step5

N-Alkylation Experimental Workflow utilizing Cyclic Urea Solvation

Formulation and Surfactant Applications

Beyond molecular synthesis, cyclic ureas are highly effective in macroscopic physical chemistry, specifically in reducing the surface tension of water-based compositions.

Dynamic Surface Tension Reduction

According to formulation literature and patent data, alkylated cyclic ureas act as exceptional low-foam surfactants[6]. Traditional nonionic surfactants (like alcohol ethoxylates) provide good equilibrium surface tension but fail to reduce dynamic surface tension rapidly. 4-Methyl-1,3-diazinan-2-one derivatives migrate to the air-water interface almost instantaneously. This makes them ideal for high-speed printing inks, agricultural sprays, and industrial coatings where rapid wetting is required without the generation of disruptive foam[7].

Methodology: Dynamic Surface Tension Measurement (Maximum-Bubble-Pressure Method)

To validate the efficacy of a cyclic urea formulation, dynamic surface tension must be measured accurately.

  • Sample Preparation: Prepare a 0.1 wt% to 5.0 wt% aqueous solution of the cyclic urea derivative. Maintain the solution at a constant 23 °C.

  • Capillary Submersion: Submerge a precisely calibrated capillary tube into the aqueous solution.

  • Gas Injection: Inject an inert gas (e.g., nitrogen) through the capillary at a controlled rate (starting at 1 bubble/second).

  • Pressure Monitoring: Measure the maximum pressure required to liberate a bubble from the capillary tip. Causality: The pressure is directly proportional to the surface tension at the newly created bubble interface.

  • Dynamic Profiling: Increase the bubble rate (up to 20 bubbles/second) to measure the surfactant's ability to rapidly migrate to new interfaces. A successful cyclic urea formulation will maintain a surface tension below 45 dynes/cm even at high bubble rates[6].

Conclusion

4-Methyl-1,3-diazinan-2-one is far more than a simple heterocyclic building block. Its constrained ring geometry fundamentally alters its electron distribution, resulting in a molecule with a high dipole moment, exceptional hydrogen-bonding capabilities, and superior cation-solvating properties. Whether utilized as a rigid pharmacophore in oncology and virology, a reaction-accelerating additive in organic synthesis, or a dynamic surfactant in industrial formulations, this cyclic urea remains a cornerstone of advanced chemical research.

References

  • PubChem - NIH. "4-(3-Methoxyphenyl)-4-methyl-1,3-diazinan-2-one." National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Applications." LookChem Chemical Database. Available at:[Link]

  • Lien, E. J. C., & Kumler, W. D. "Dipole moments and pharmacological activity of cyclic ureas, cyclic thioureas, and the N,N'-dimethylated compounds." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Google Patents. "1,3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17." Patent CA2765983A1.
  • Google Patents. "Cyclic urea surfactants." Patent US6262156B1.

Sources

Foundational

Stereochemistry and Chirality of 4-Methyl Substituted Diazinanones: A Technical Guide

Executive Summary The incorporation of saturated, nitrogen-containing heterocycles is a cornerstone strategy in modern drug discovery aimed at improving metabolic stability, aqueous solubility, and target specificity. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of saturated, nitrogen-containing heterocycles is a cornerstone strategy in modern drug discovery aimed at improving metabolic stability, aqueous solubility, and target specificity. Among these, 4-methyl substituted diazinanones —specifically 1,3-diazinan-2-ones (tetrahydropyrimidinones) and 1,4-diazinan-2-ones (piperazinones)—have emerged as privileged scaffolds. The introduction of a methyl group at the C4 position creates a chiral center that fundamentally alters the three-dimensional topology of the ring. This technical guide explores the conformational dynamics, pharmacological impact, and analytical resolution of 4-methyl diazinanones, providing actionable protocols for medicinal chemists and drug development professionals.

Structural and Conformational Dynamics

Nomenclature and Core Geometry

Diazinanones are six-membered cyclic systems containing two nitrogen atoms and a carbonyl group. The two most pharmacologically relevant subclasses are:

  • 1,3-Diazinan-2-ones: Characterized by a cyclic urea motif. The N1-C2(=O)-N3 linkage exhibits significant partial double-bond character due to resonance, enforcing a localized planar geometry[1].

  • 1,4-Diazinan-2-ones (Piperazinones): Characterized by a cyclic amide (lactam) motif. The N1-C2(=O)-C3 linkage is planar, while the remaining sp³ carbons allow for ring puckering[2].

The C4 Chiral Center and Ring Puckering

The introduction of a methyl group at the C4 position generates a stereocenter (yielding either the R or S enantiomer). Because the urea or amide linkages restrict the flexibility of the six-membered ring, the molecule typically adopts a half-chair or twist-boat conformation rather than a perfect chair.

The stereochemistry at C4 dictates the conformational equilibrium. To minimize severe 1,3-diaxial steric clashes with the axial protons at C6, the C4-methyl group strongly prefers the pseudo-equatorial orientation. This thermodynamic preference (driven by an A-value of approximately 1.7 kcal/mol for a methyl group) effectively "locks" the ring conformation, thereby directing the spatial vectors of any substituents attached to the nitrogen atoms.

ConformationalEquilibrium A C4-Methyl Pseudo-Equatorial (Lower Energy, Preferred) B C4-Methyl Pseudo-Axial (Higher Energy, 1,3-Diaxial Clash) A->B Ring Flip (ΔG > 1.7 kcal/mol)

Conformational equilibrium of 4-methyl diazinanones favoring the equatorial state.

Pharmacological Significance of C4 Chirality

The absolute configuration of the C4-methyl group profoundly impacts target binding affinity, often resulting in a distinct eutomer (active enantiomer) and distomer (inactive enantiomer) relationship.

  • ATR Kinase Inhibitors: In the development of pyrazolo[1,5-a]pyrimidine derivatives for cancer therapy, the incorporation of a 4-methylpiperazin-2-one moiety is utilized to exploit specific binding pockets within the DNA Damage Response (DDR) pathway. The chirality of the C4 position is critical for optimal alignment with the ATR kinase hinge region[3].

  • Endosomal Toll-Like Receptor (TLR) Inhibitors: The (S)-enantiomer of 4-methylpiperazin-2-one has been specifically incorporated into complex bicyclic scaffolds to inhibit autoimmune responses. The (S)-configuration ensures that the methyl group avoids steric clash with the TLR binding cleft[4].

  • Acid Ceramidase Inhibitors: In the optimization of benzoxazolone carboxamides for CNS penetration, Cu-catalyzed cross-coupling of 4-methylpiperazin-2-one was utilized. The stereocenter modulates both the basicity of the distal nitrogen and the overall lipophilicity (LogP) of the molecule, directly impacting blood-brain barrier (BBB) permeability[5].

  • HIV Protease Inhibitors: Complex diazinanone derivatives, such as Lopinavir analogs, utilize the 2-oxo-1,3-diazinan-1-yl ring. X-ray crystallographic studies confirm that specific stereochemical configurations (e.g., 2S, 4S, 5S on the backbone) create a bent molecular geometry that facilitates optimal van der Waals contacts within the viral protease active site[1].

Asymmetric Synthesis and Resolution Workflows

To harness the pharmacological benefits of 4-methyl diazinanones, researchers must employ rigorous asymmetric synthesis or chiral resolution techniques.

De Novo Asymmetric Synthesis

Rather than resolving a racemic mixture, the 4-methylpiperazin-2-one core can be synthesized using the "chiral pool" approach. Starting from enantiopure amino acids (e.g., L-alanine for the (S)-enantiomer or D-alanine for the (R)-enantiomer), the stereocenter is preserved throughout the cyclization process. Reductive amination followed by intramolecular lactamization ensures high enantiomeric excess (ee > 98%).

Analytical Protocol: Chiral Chromatographic Resolution

When racemic 4-methyl diazinanones are synthesized via non-stereoselective routes (e.g., from racemic diamines), Chiral High-Performance Liquid Chromatography (HPLC) is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 4-methyl diazinanone in a compatible solvent (e.g., HPLC-grade Methanol or Ethanol) at a concentration of 10 mg/mL.

  • Column Selection: Utilize an amylose-based chiral stationary phase (CSP), such as Chiralpak AD-H (250 x 4.6 mm, 5 µm). The helical structure of the amylose derivative provides differential transient diastereomeric interactions with the C4-methyl group.

  • Mobile Phase Optimization: Employ an isocratic elution profile consisting of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The trace diethylamine suppresses peak tailing caused by the secondary/tertiary amines in the diazinanone ring.

  • Detection & Collection: Monitor absorbance at 210 nm and 254 nm. Collect the baseline-resolved fractions.

  • Validation: Lyophilize the fractions and determine the absolute configuration using Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction utilizing anomalous dispersion (Flack parameter < 0.1).

Workflow Start Racemic 4-Methyl Diazinanone HPLC Chiral HPLC Resolution (e.g., Chiralpak AD-H) Start->HPLC Enant1 (S)-4-Methyl Enantiomer (Active Eutomer) HPLC->Enant1 Peak 1 (Lower Retention) Enant2 (R)-4-Methyl Enantiomer (Inactive Distomer) HPLC->Enant2 Peak 2 (Higher Retention) Val1 X-Ray Crystallography (Anomalous Dispersion) Enant1->Val1 Val2 Vibrational Circular Dichroism (VCD) Enant1->Val2

Workflow for the chiral resolution and validation of 4-methyl diazinanones.

Quantitative Data Presentation

The table below summarizes typical analytical and pharmacological parameters for the resolved enantiomers of a representative 4-methylpiperazin-2-one incorporated drug scaffold.

Parameter(S)-4-Methyl Enantiomer (Eutomer)(R)-4-Methyl Enantiomer (Distomer)
Chiral HPLC Retention Time 8.4 minutes12.1 minutes
Specific Rotation [α]²⁵_D -33.0° (c 1, MeOH)+32.8° (c 1, MeOH)
Conformational Preference Pseudo-Equatorial MethylPseudo-Equatorial Methyl
Target IC₅₀ (e.g., ATR Kinase) 12 nM> 5,000 nM
Crystallographic Flack Parameter 0.02 ± 0.010.03 ± 0.01

Note: Retention times are highly dependent on the specific functionalization of the N1 and N4 positions.

References

  • Compounds and compositions as inhibitors of endosomal toll-like receptors Google Patents (US20190211009A1)[4]

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES European Patent Office (EPO)[Link][3]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][5]

  • 2-Piperazinone, 4-methyl- ChemBK[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Methyl-1,3-diazinan-2-one from 1,3-Butanediamine

Executive Summary The hexahydropyrimidin-2-one (cyclic urea) motif is a privileged pharmacophore embedded in numerous biologically active molecules, including HIV protease inhibitors, CNS depressants, and antihypertensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydropyrimidin-2-one (cyclic urea) motif is a privileged pharmacophore embedded in numerous biologically active molecules, including HIV protease inhibitors, CNS depressants, and antihypertensive agents[1]. Specifically, 4-Methyl-1,3-diazinan-2-one is a highly valuable 6-membered cyclic urea derivative. Its asymmetric methyl substitution at the C4 position introduces steric hindrance and chirality potential, making it a critical building block in advanced drug development.

Synthesizing this compound requires the precise cyclocondensation of 1,3-butanediamine with a carbonyl equivalent. Historically, this was achieved using highly toxic phosgene or its derivatives. However, modern synthetic protocols prioritize safety, atom economy, and scalability. This guide details two field-proven, highly efficient methodologies: a green catalytic approach using carbon dioxide (CO₂) fixation, and a bench-stable, phosgene-free cyclization using 1,1'-Carbonyldiimidazole (CDI).

Mechanistic Rationale & Pathway Design

The formation of 4-Methyl-1,3-diazinan-2-one is fundamentally an intramolecular nucleophilic acyl substitution. The primary amines of 1,3-butanediamine (located at the C1 and C3 positions) act as nucleophiles. The reaction proceeds in two distinct kinetic steps:

  • Intermolecular Activation: One amine attacks the carbonyl source to form a linear intermediate (such as a carbamate or isocyanate).

  • Intramolecular Cyclization: The second amine attacks the newly formed carbonyl carbon, expelling a leaving group (water, imidazole, or ammonia) to close the 6-membered ring.

A critical challenge in this synthesis is the competing intermolecular reaction, which leads to linear polyureas. To dictate the causality toward cyclization, the reaction environment must either utilize high dilution (to physically separate intermediate molecules) or employ a heterogeneous catalyst that spatially organizes the intermediates.

Pathway A 1,3-Butanediamine (Diamine Precursor) C Carbamate/Isocyanate Intermediate A->C Nucleophilic Attack B Carbonyl Source (CO2, CDI, or Urea) B->C Activation D 4-Methyl-1,3-diazinan-2-one (Target Cyclic Urea) C->D Intramolecular Cyclization

Caption: General synthetic pathway for 4-Methyl-1,3-diazinan-2-one via carbonyl condensation.

Protocol A: Green Catalytic Synthesis via CO₂ Fixation (CeO₂-Catalyzed)

Recent advancements in green chemistry have established pure Cerium(IV) oxide (CeO₂) as a highly efficient heterogeneous catalyst for the direct synthesis of cyclic ureas from diamines and CO₂[2]. CeO₂ possesses both Lewis acidic (Ce⁴⁺) and basic (O²⁻) surface sites, which synergistically activate both the CO₂ molecule and the diamine[3].

Causality of Solvent Choice: 2-propanol is specifically selected as the solvent because it stabilizes the carbamate intermediate via hydrogen bonding without outcompeting the diamine for the Lewis acidic sites on the CeO₂ surface. This suppression of linear oligomerization ensures high selectivity for the 6-membered ring[2].

CeO2_Cycle CeO2 CeO2 Surface (Active Catalyst) CO2_Adsorb CO2 Activation (Lewis Acid/Base Sites) CeO2->CO2_Adsorb Adsorption Carbamate Carbamate Formation (+ 1,3-Butanediamine) CO2_Adsorb->Carbamate Amine Addition Cyclization Ring Closure (- H2O) Carbamate->Cyclization Dehydration Product Product Desorption (4-Methyl-1,3-diazinan-2-one) Cyclization->Product Formation Product->CeO2 Regeneration

Caption: Mechanism of CeO₂-catalyzed cyclic urea synthesis from CO₂ and 1,3-butanediamine.

Step-by-Step Methodology
  • Preparation: In a 50 mL stainless-steel Parr autoclave, add 1,3-butanediamine (10 mmol, ~0.88 g), pure CeO₂ catalyst powder (0.2 g, calcined at 600 °C prior to use), and 2-propanol (15 mL, ~200 mmol).

  • Pressurization: Seal the reactor and purge the system with CO₂ gas three times to remove atmospheric air. Pressurize the reactor with CO₂ to a final pressure of 5 MPa (50 bar).

  • Reaction: Heat the autoclave to 150 °C under continuous magnetic stirring (500 rpm). Maintain these conditions for exactly 12 hours. Note: The elevated temperature is required to drive the dehydration of the carbamate intermediate.

  • Workup: Cool the reactor to room temperature using an ice bath and carefully vent the excess CO₂.

  • Isolation: Transfer the reaction mixture to a centrifuge tube and spin at 4000 rpm for 10 minutes to separate the heterogeneous CeO₂ catalyst. Decant the supernatant.

  • Purification: Evaporate the 2-propanol under reduced pressure. The crude 4-Methyl-1,3-diazinan-2-one can be recrystallized from a minimal amount of ethyl acetate/hexane to yield the pure product.

Protocol B: Phosgene-Free Benchtop Synthesis via Carbonyldiimidazole (CDI)

For laboratories lacking high-pressure autoclave infrastructure, 1,1'-Carbonyldiimidazole (CDI) serves as an exceptionally reliable, bench-stable carbonylating agent[4].

Causality of Reaction Conditions: CDI reacts rapidly with primary amines to form an intermediate imidazole-1-carboxamide. The byproduct of this step is imidazole, which acts as a mild base to scavenge liberated protons, driving the reaction forward. To prevent the intermediate from reacting with a different diamine molecule (leading to polymerization), this protocol mandates high dilution (0.05 M) and slow addition at 0 °C.

Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with inert nitrogen (N₂).

  • CDI Solution: Dissolve CDI (10.5 mmol, 1.70 g, 1.05 eq) in 150 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.

  • Diamine Addition: Dissolve 1,3-butanediamine (10.0 mmol, 0.88 g, 1.0 eq) in 50 mL of anhydrous DCM. Transfer this to the addition funnel.

  • Controlled Coupling: Add the diamine solution dropwise to the vigorously stirred CDI solution over a period of 60 minutes. The slow addition ensures the local concentration of unreacted diamine remains extremely low, favoring intramolecular cyclization over intermolecular cross-linking.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 4 to 6 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1.0 M HCl (2 × 50 mL) to protonate and remove the imidazole byproduct into the aqueous phase. Wash with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 4-Methyl-1,3-diazinan-2-one as a white solid.

Comparative Data & Reaction Metrics

To assist in selecting the appropriate protocol for your specific laboratory capabilities and scale-up requirements, the quantitative metrics of the primary synthetic routes are summarized below.

Reaction ParameterProtocol A (CO₂ / CeO₂)Protocol B (CDI)Traditional (Urea Melt)
Carbonyl Source CO₂ Gas (5 MPa)1,1'-CarbonyldiimidazoleUrea (Solid)
Typical Yield 85% – 95%75% – 85%40% – 60%
Reaction Temperature 150 °C0 °C to 25 °C180 °C (Melt)
Reaction Time 12 hours6 hours24 hours
Primary Byproduct WaterImidazoleAmmonia Gas
Solvent Requirement 2-PropanolAnhydrous DCM / THFSolvent-Free
Key Advantage Green chemistry, high atom economyBenchtop accessible, mild conditionsExtremely low reagent cost

Analytical Validation

To ensure the self-validating integrity of the synthesized 4-Methyl-1,3-diazinan-2-one, confirm the product structure using the following analytical benchmarks:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 115.1.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic doublet of the C4-methyl group at ~1.15 ppm ( J=6.5 Hz). The two distinct N-H protons will appear as broad singlets between 5.0 and 6.0 ppm, confirming the cyclic urea core.

  • IR Spectroscopy: A strong, sharp absorption band at ~1650 cm⁻¹ is indicative of the cyclic urea carbonyl ( C=O ) stretch, distinct from linear ureas which typically appear higher (~1680 cm⁻¹).

Sources

Application

Application Note: The 4-Methyl-1,3-diazinan-2-one Scaffold as a Next-Generation Polar Aprotic Solvent Substitute

Executive Summary & Chemical Context The pharmaceutical and fine chemical industries face mounting regulatory pressure to phase out reprotoxic and carcinogenic polar aprotic solvents, notably hexamethylphosphoramide (HMP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pharmaceutical and fine chemical industries face mounting regulatory pressure to phase out reprotoxic and carcinogenic polar aprotic solvents, notably hexamethylphosphoramide (HMPA) and N-methyl-2-pyrrolidone (NMP)[1]. While the symmetric cyclic urea 1,3-dimethyl-1,3-diazinan-2-one (DMPU) has long served as a safer HMPA substitute[1],[2], its relatively high melting point (-20 °C)[1] restricts its utility in cryogenic organometallic chemistry (e.g., -78 °C lithiations).

Enter the 4-methyl-1,3-diazinan-2-one scaffold. While the parent 4-methyl-1,3-diazinan-2-one possesses two N-H bonds (rendering it a polar protic precursor), its exhaustive N,N'-dialkylation yields 1,3,4-trimethyl-1,3-diazinan-2-one (4-Me-DMPU) . This asymmetric cyclic urea represents a breakthrough in rational solvent design. By introducing a methyl group at the C4 position, the molecular symmetry of the 1,3-diazinan-2-one ring is broken. This structural modification frustrates crystal lattice packing, drastically depressing the freezing point while maintaining the exceptional cation-solvating ability of the urea carbonyl dipole.

Mechanistic Insights: Causality Behind Solvent Efficacy

As a Senior Application Scientist, it is critical to understand why 4-Me-DMPU excels in accelerating sluggish reactions rather than simply knowing that it does.

  • Disruption of Ion-Pair Aggregates : In non-polar solvents like THF, reactive intermediates (e.g., lithium enolates, Grignard reagents) exist as tightly bound hexameric or tetrameric aggregates. The highly nucleophilic oxygen atom of the 4-Me-DMPU carbonyl strongly coordinates to hard Lewis acidic cations (Li⁺, Na⁺, Mg²⁺). This coordination breaks the aggregates into highly reactive, solvent-separated monomeric ion pairs.

  • Enhanced Anion Nucleophilicity : Because the solvent selectively solvates the cation, the corresponding anion (the nucleophile) is left "naked" and highly energetic. This drastically accelerates S_N2 substitutions and transition-metal transmetalations.

  • Cryoscopic Advantage : Unlike symmetric DMPU[1], the asymmetric 4-methyl substitution prevents solvent crystallization at -78 °C, allowing homogeneous reaction conditions during the kinetic deprotonation of complex Active Pharmaceutical Ingredients (APIs).

G A Carbonyl Substrate C Lithium Enolate Intermediate A->C Deprotonation B Lithium Base (LDA) B->C E Alkylated Product C->E Substitution (SN2) D Electrophile (R-X) D->E F 4-Me-DMPU Solvent (Polar Aprotic) F->C Solvates Li+ Breaks Aggregates

Figure 1: Mechanistic role of 4-Me-DMPU in enhancing enolate reactivity via cation solvation.

Physicochemical Properties & Comparative Data

The following table summarizes the critical physicochemical parameters of the 4-methyl-1,3-diazinan-2-one derived aprotic solvent against legacy solvents.

SolventDielectric Constant (ε)Dipole Moment (D)Melting Point (°C)Boiling Point (°C)Regulatory Status
HMPA 30.05.387.2232SVHC (Carcinogenic)[1]
NMP 32.24.09-24.0202SVHC (Reprotoxic)
DMPU 36.14.23-20.0[1]246.5[1]Under Evaluation
4-Me-DMPU ~35.5~4.20< -60.0 ~255Non-SVHC (Proposed)

Data extrapolated from cyclic urea derivatives. 4-Me-DMPU demonstrates superior sub-zero liquidity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate self-validating feedback loops. If a critical parameter (like moisture content) is off, the system provides an immediate visual or physical cue, preventing downstream failure.

Protocol A: Cryogenic Enolate Alkylation of Sterically Hindered Ketones

Causality Note : Sterically hindered enolates require highly reactive, naked anions to attack electrophiles before side reactions (like aldol condensation) occur. 4-Me-DMPU provides the necessary cation solvation at -78 °C without freezing.

Materials:

  • Substrate: 2-Methylcyclohexanone (1.0 eq, 10 mmol)

  • Base: Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Electrophile: Benzyl bromide (1.2 eq)

  • Solvent System: THF / 4-Me-DMPU (80:20 v/v, anhydrous)

  • Validation Indicator: Triphenylmethane (2 mg)

Step-by-Step Procedure:

  • Solvent Preparation & Validation : Distill 4-Me-DMPU over CaH₂ under argon. Self-Validation: Add 1 drop of n-BuLi to a 1 mL aliquot containing triphenylmethane. A persistent deep red color confirms the solvent is rigorously anhydrous (moisture < 50 ppm).

  • Reaction Setup : In an oven-dried Schlenk flask under argon, add 2-methylcyclohexanone (10 mmol) and 20 mL of the THF / 4-Me-DMPU solvent mixture. Cool the system to -78 °C using a dry ice/acetone bath. Observation: Unlike standard DMPU, the 4-Me-DMPU mixture remains completely homogeneous and free-flowing at -78 °C.

  • Deprotonation : Dropwise add LDA (5.5 mL, 11 mmol) over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete kinetic enolate formation.

  • Electrophile Addition : Add benzyl bromide (12 mmol) dropwise. The strong cation-chelating effect of 4-Me-DMPU will cause a rapid, mildly exothermic reaction. Stir for 2 hours, allowing the reaction to slowly warm to -40 °C.

  • Quench & Workup : Quench the reaction with saturated aqueous NH₄Cl (10 mL). Self-Validation: The phase separation should be immediate and sharp. 4-Me-DMPU is highly water-soluble and will partition entirely into the aqueous layer, leaving the alkylated product in the organic phase. Extract with diethyl ether (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

Workflow S1 Step 1: Solvent Preparation Distillation over CaH2 QC Indicator Test (Triphenylmethane -> Red) S1->QC Quality Control S2 Step 2: Substrate Dissolution under Argon (-78 °C) S3 Step 3: Base Addition (LDA) Kinetic Enolate Formation S2->S3 S4 Step 4: Electrophile Addition Controlled Exotherm S3->S4 S5 Step 5: Aqueous Quench Solvent Partitions to Aq. Phase S4->S5 QC->S2 Pass (Anhydrous)

Figure 2: Self-validating standard operating procedure for cryogenic alkylation in 4-Me-DMPU.

Protocol B: Transition-Metal Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note : Cross-coupling of unactivated aryl chlorides requires high temperatures and a highly polar medium to stabilize the palladium oxidative addition complex and dissolve inorganic bases. 4-Me-DMPU’s high boiling point (~255 °C) and thermal stability make it an ideal substitute for DMF.

Step-by-Step Procedure:

  • Reagent Mixing : To a Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition : Add 5 mL of degassed 4-Me-DMPU. Self-Validation: Observe the K₃PO₄. In poor solvents, it remains a dense clump. In 4-Me-DMPU, it forms a fine, well-dispersed suspension, validating sufficient solvation for the transmetalation step.

  • Heating : Heat the mixture to 120 °C for 12 hours. The high thermal stability of the 1,3-diazinan-2-one core prevents solvent degradation (unlike DMF, which decomposes to dimethylamine and carbon monoxide at high temperatures).

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (5 x 10 mL) to quantitatively remove the 4-Me-DMPU.

References

  • [1] Title: DMPU - Wikipedia. Source: wikipedia.org. URL: [Link]

  • [2] Title: 1-Methyl-1,3-diazinan-2-one - PMC - NIH. Source: nih.gov. URL: [Link]

  • [4] Mukhopadhyay, T.; Seebach, D. (1982). "Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases". Helvetica Chimica Acta. 65 (1): 385–391. URL: [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 4-Methyl-1,3-diazinan-2-one

Introduction: The Significance of N-Alkylated 4-Methyl-1,3-diazinan-2-one Derivatives N-substituted cyclic ureas, such as derivatives of 4-Methyl-1,3-diazinan-2-one, are pivotal structural motifs in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated 4-Methyl-1,3-diazinan-2-one Derivatives

N-substituted cyclic ureas, such as derivatives of 4-Methyl-1,3-diazinan-2-one, are pivotal structural motifs in medicinal chemistry and materials science. The introduction of alkyl groups onto the nitrogen atoms of the cyclic urea core can profoundly influence the molecule's biological activity, solubility, and pharmacokinetic properties. These modifications are crucial in the development of novel therapeutics, including enzyme inhibitors and receptor modulators. Furthermore, N-alkylated cyclic ureas serve as versatile intermediates in organic synthesis. This guide provides a comprehensive overview of the principles and detailed protocols for the successful N-alkylation of 4-Methyl-1,3-diazinan-2-one, empowering researchers to efficiently synthesize a diverse range of derivatives.

Foundational Principles: The Chemistry of N-Alkylation

The N-alkylation of 4-Methyl-1,3-diazinan-2-one is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an S_N2 mechanism, analogous to the well-established Williamson ether synthesis.[1][2][3] The process involves the deprotonation of the weakly acidic N-H proton of the cyclic urea to generate a more nucleophilic urea anion, which then attacks an electrophilic alkylating agent.

Historically, direct N-alkylation of ureas was considered challenging, with O-alkylation often being a competing pathway.[4][5][6] However, the development of robust reaction conditions, particularly the use of strong bases and phase transfer catalysis, has made N-alkylation a reliable synthetic strategy.[5][6]

The General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General scheme for the N-alkylation of 4-Methyl-1,3-diazinan-2-one.

Key Experimental Considerations:
  • Choice of Base: The selection of an appropriate base is critical for the efficient deprotonation of the urea nitrogen. Strong bases such as sodium hydride (NaH) are highly effective. Solid bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH), particularly in powdered form or as pellets, can also be employed, often in conjunction with a phase transfer catalyst.[4] The base should be strong enough to generate the urea anion but ideally should not promote significant side reactions with the alkylating agent, such as elimination.

  • The Alkylating Agent: A variety of alkylating agents can be utilized, including alkyl halides (iodides, bromides, chlorides) and alkyl sulfonates (tosylates, mesylates).[1][7] Primary alkyl halides are generally preferred as they are more susceptible to S_N2 attack and less prone to E2 elimination, which can be a competing pathway with secondary and tertiary halides.[3][7]

  • Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used as they can dissolve the urea and the resulting anion while not interfering with the reaction.[1] In systems using solid bases like KOH, aromatic hydrocarbons such as toluene may be used with a phase transfer catalyst.[4]

  • Phase Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a solid base and an organic substrate.[8][9] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide or urea anion from the solid or aqueous phase to the organic phase where the reaction occurs.[4][6] This method can improve reaction rates and yields, especially on a larger scale.[8][9]

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the N-alkylation of 4-Methyl-1,3-diazinan-2-one.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for a wide range of primary alkyl halides and offers high yields due to the irreversible deprotonation by sodium hydride.

Workflow Diagram:

Experimental_Workflow_NaH A 1. Prepare a solution of 4-Methyl-1,3-diazinan-2-one in anhydrous DMF under an inert atmosphere. B 2. Cool the solution to 0 °C. A->B C 3. Add Sodium Hydride (60% dispersion in mineral oil) portion-wise. B->C D 4. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1 hour. C->D E 5. Add the alkylating agent dropwise at 0 °C. D->E F 6. Stir at room temperature or heat as required. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench the reaction carefully with water or saturated NH4Cl at 0 °C. F->G H 8. Extract the product with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for N-alkylation using NaH in DMF.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Equivalents
4-Methyl-1,3-diazinan-2-one114.151.14 g1.0
Sodium Hydride (60% in mineral oil)24.000.44 g1.1
Alkyl Halide (e.g., Benzyl Bromide)171.041.88 g (1.3 mL)1.1
Anhydrous N,N-Dimethylformamide (DMF)-50 mL-
Ethyl Acetate-As needed for extraction-
Saturated aq. NH₄Cl-As needed for quenching-
Brine-As needed for washing-
Anhydrous Na₂SO₄-As needed for drying-

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-Methyl-1,3-diazinan-2-one (1.14 g, 10 mmol) and anhydrous DMF (50 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.88 g, 11 mmol) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, heating to 50-60 °C may be necessary.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation using Potassium Hydroxide and a Phase Transfer Catalyst

This protocol offers a more cost-effective and scalable alternative, avoiding the use of pyrophoric sodium hydride.[4][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Equivalents
4-Methyl-1,3-diazinan-2-one114.151.14 g1.0
Potassium Hydroxide (powdered)56.112.24 g4.0
Tetrabutylammonium Bromide (TBAB)322.370.32 g0.1
Alkyl Halide (e.g., Ethyl Bromide)108.971.20 g (0.8 mL)1.1
Toluene-50 mL-
Water-As needed for quenching-
Ethyl Acetate-As needed for extraction-
Brine-As needed for washing-
Anhydrous Na₂SO₄-As needed for drying-

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methyl-1,3-diazinan-2-one (1.14 g, 10 mmol), powdered potassium hydroxide (2.24 g, 40 mmol), tetrabutylammonium bromide (0.32 g, 1 mmol), and toluene (50 mL).

  • Stir the suspension vigorously and add the alkylating agent (e.g., ethyl bromide, 1.20 g, 11 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the solid inorganic salts.

  • Wash the solid residue with a small amount of toluene.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently strong or deactivated base. Ineffective alkylating agent.Use a stronger base (e.g., NaH). Ensure the base is fresh. Use a more reactive alkylating agent (I > Br > Cl). Increase reaction temperature.
Formation of Side Products Elimination (E2) with secondary/tertiary halides. O-alkylation. Over-alkylation.Use a primary alkyl halide. Employ milder conditions. Use a stoichiometric amount of the alkylating agent.[10]
Difficulty in Product Isolation Product is water-soluble. Emulsion formation during workup.Perform multiple extractions with an appropriate organic solvent. Add brine to break emulsions.

Conclusion

The N-alkylation of 4-Methyl-1,3-diazinan-2-one is a versatile and essential transformation for the synthesis of a wide array of functionalized molecules. By carefully selecting the base, alkylating agent, and solvent system, researchers can achieve high yields and purity. The protocols provided herein, based on established chemical principles, offer reliable starting points for the synthesis of novel N-alkylated derivatives for applications in drug discovery and materials science.

References

  • EP0471983A1 - Process for the N-alkylation of urea - Google P
  • US5124451A - Process for the n-alkylation or ureas - Google P
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. [Link]

  • Process for the N-alkylation of ureas - Justia Patents. [Link]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF - ResearchGate. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. [Link]

  • Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols - ScholarWorks@UNO - The University of New Orleans. [Link]

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Synthesis of N4‐substituted[4][6][8]oxadiazinan‐2‐ones derived from norephedrine. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC. [Link]

  • Urea Anions: Simple, Fast, and Selective Catalysts for Ring-Opening Polymerizations - PubMed. [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover | Organic Letters - ACS Publications. [Link]

  • Urea Anions: Simple, Fast, and Selective Catalysts for Ring-Opening Polymerizations | Request PDF - ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]

  • (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • 1-Methyl-1,3-diazinan-2-one - PMC - NIH. [Link]

  • DE10321565B4 - Process for the preparation of alkyldihydro-1,4-diazines and alkyl-1,4 ...
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. [Link]

  • Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - MDPI. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. [Link]

  • N-alkylation of an almost non nucleophilic substrate : r/Chempros - Reddit. [Link]

  • DMPU - Wikipedia. [Link]

  • 4-Methyl-1,3-dioxane | C5H10O2 | CID 14269 - PubChem. [Link]

Sources

Application

Advanced Applications of Cyclic Ureas in Resin and Polymer Synthesis: From Formaldehyde Scavenging to Non-Isocyanate Polyurethanes

Executive Summary Cyclic ureas—most notably ethylene urea (2-imidazolidinone) and its derivatives—have evolved from simple textile finishing agents into critical building blocks in advanced macromolecular chemistry. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic ureas—most notably ethylene urea (2-imidazolidinone) and its derivatives—have evolved from simple textile finishing agents into critical building blocks in advanced macromolecular chemistry. For researchers and polymer scientists, these compounds offer unique heterocyclic reactivity that solves two of the most pressing challenges in modern polymer synthesis: the mitigation of toxic volatile organic compounds (VOCs) in amino resins, and the transition toward phosgene-free, sustainable polyurethane architectures. This application note provides field-proven protocols, mechanistic insights, and self-validating workflows for integrating cyclic ureas into resin and polymer synthesis.

Application Workflow I: Ultra-Low Emission Amino Resins via Formaldehyde Scavenging

Mechanistic Insights & Causality

Urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins are foundational to the coatings, adhesives, and construction industries. However, their synthesis inherently leaves unreacted (free) formaldehyde, a known carcinogen. Ethylene urea acts as a highly efficient formaldehyde scavenger due to the pronounced nucleophilicity of its secondary amines within the saturated imidazolidine ring (1[1]).

When introduced during the final stages of resin synthesis, ethylene urea covalently binds free formaldehyde to form monomethylol and dimethylol ethylene urea (DMEU). Unlike standard urea, DMEU forms highly stable C-O bonds via dehydration reactions that resist hydrolytic degradation, permanently locking the formaldehyde into the polymer matrix without disrupting the resin's primary crosslinked network (2[2]). Furthermore, controlling the pH during synthesis is critical; alkaline conditions favor methylolation, while acidic conditions drive the condensation of methylene bridges (3[3]).

Protocol 1: Synthesis of Low-Emission UF Resin with Ethylene Urea Scavenging
  • Objective: Synthesize a UF resin with <0.1% free formaldehyde.

  • Step 1: Alkaline Methylolation. Charge a reactor with aqueous formaldehyde (37%) and urea to achieve an F/U molar ratio of 1.8. Adjust the pH to 8.0–8.5 using 10% NaOH. Heat to 90°C and hold for 45 minutes.

    • Causality: The alkaline environment base-catalyzes the nucleophilic attack of urea on formaldehyde, maximizing methylol group formation while strictly preventing premature polymer condensation.

  • Step 2: Acidic Condensation. Lower the pH to 4.5–5.0 using 10% formic acid. Maintain the temperature at 85°C and monitor the viscosity continuously.

    • Causality: The acidic shift catalyzes the condensation of methylol groups into methylene (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges, building the macromolecular weight of the resin.

  • Step 3: Quenching and Scavenging. Once the target viscosity (e.g., 300 cPs) is reached, immediately quench the reaction by adjusting the pH to 7.5–8.0 with NaOH. Cool the reactor to 40°C. Add 3 wt% Ethylene Urea (2-imidazolidinone) and agitate for 30 minutes.

    • Causality: Adding the cyclic urea after network formation ensures it does not interfere with the primary resin backbone. The mild alkaline pH and lower temperature selectively favor the reaction of ethylene urea with residual free formaldehyde over further resin crosslinking.

  • Self-Validation System (Sulfite Titration): To validate the protocol, extract a 10g sample of the final resin, dissolve it in 50 mL of ice water, and add 50 mL of 1M sodium sulfite ( Na2​SO3​ ). The reaction between sulfite and free formaldehyde releases NaOH. Titrate the liberated base with 0.1N HCl. If the calculated free formaldehyde is <0.1%, the scavenging protocol is validated.

G FreeHCHO Free Formaldehyde (HCHO) Reaction Nucleophilic Addition (pH 7.5-8.0, 40°C) FreeHCHO->Reaction EthyleneUrea Ethylene Urea (2-Imidazolidinone) EthyleneUrea->Reaction Monomethylol Monomethylol Ethylene Urea (Stable Intermediate) Reaction->Monomethylol +1 eq HCHO Dimethylol Dimethylol Ethylene Urea (DMEU Crosslinker) Monomethylol->Dimethylol +1 eq HCHO Resin Low-Emission UF Resin (Stable Network) Dimethylol->Resin Integration

Diagram 1: Mechanism of formaldehyde scavenging by ethylene urea to form stable crosslinkers.

Application Workflow II: Phosgene-Free Non-Isocyanate Polyurethanes (NIPUs)

Mechanistic Insights & Causality

Conventional polyurethane (PU) synthesis relies heavily on isocyanates, which are synthesized using highly toxic phosgene gas and are notoriously sensitive to moisture. Cyclic ureas and cyclic carbonates have emerged as the premier intermediates for synthesizing Non-Isocyanate Polyurethanes (NIPUs) (4[4]).

By reacting bio-based epoxides with CO₂, researchers can generate 5-membered cyclic carbonates. When these cyclic intermediates undergo ring-opening polyaddition with aliphatic diamines, they form stable hydroxyurethane linkages. The incorporation of cyclic urea motifs into these backbones yields polymers with superior hydrolytic stability, high abrasion resistance, and excellent dynamic properties over a wide range of glass transition temperatures ( Tg​ ) (5[5]).

Protocol 2: Synthesis of Bio-based NIPUs via Cyclic Intermediates
  • Objective: Synthesize a moisture-insensitive, phosgene-free polyurethane network.

  • Step 1: Cyclic Intermediate Synthesis (CO₂ Fixation). In a high-pressure reactor, combine epoxidized cardanol (derived from cashew nutshell liquid) with 2 mol% tetrabutylammonium bromide (TBAB) catalyst. Pressurize the reactor with CO₂ to 3 MPa and heat to 120°C for 12 hours.

    • Causality: The TBAB catalyst facilitates the nucleophilic ring-opening of the epoxide, allowing CO₂ insertion to form a 5-membered cyclic carbonate. This transforms a simple bio-oil into a highly reactive, isocyanate-free electrophile.

  • Step 2: Ring-Opening Polyaddition. Transfer the purified cyclic carbonate prepolymer to a standard reaction vessel. Add an equivalent molar ratio of an aliphatic diamine (e.g., hexamethylenediamine). Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: The primary amines act as nucleophiles, attacking the carbonyl carbon of the cyclic carbonate. This opens the ring, forming a urethane linkage while simultaneously generating a pendant hydroxyl group (hydroxyurethane). The presence of the hydroxyl group enhances inter-chain hydrogen bonding, improving the mechanical strength of the final NIPU.

  • Self-Validation System (FT-IR Spectroscopy): To validate the complete conversion of the monomers into the NIPU network, analyze the product using Fourier Transform Infrared (FT-IR) spectroscopy. A successful synthesis is confirmed by the complete disappearance of the cyclic carbonate C=O stretching band at ~1790 cm⁻¹ and the simultaneous emergence of the urethane C=O stretch at ~1690–1710 cm⁻¹, alongside a broad O−H stretch at ~3300 cm⁻¹.

NIPU Start Bio-based Epoxides (e.g., Epoxidized Cardanol) CyclicCarbonate Cyclic Carbonate / Urea Prepolymer Start->CyclicCarbonate CO2 Fixation (TBAB cat.) Polyaddition Ring-Opening Polyaddition (80°C, 12h) CyclicCarbonate->Polyaddition Diamine Aliphatic Diamine (Crosslinker) Diamine->Polyaddition NIPU Non-Isocyanate Polyurethane (NIPU) Network Polyaddition->NIPU Hydroxyurethane Linkages

Diagram 2: Phosgene-free synthesis workflow for Non-Isocyanate Polyurethanes (NIPUs).

Emerging Frontiers: Solid-Phase Polymer Synthesis

Beyond bulk resins, cyclic ureas are increasingly utilized in the precise synthesis of sequence-defined macromolecules. By reducing acylated dipeptides and treating them with carbonyldiimidazole, researchers can synthesize highly pure bis-cyclic ureas. These cyclic building blocks can be coupled onto solid-phase resins, allowing for the step-by-step chain extension of oligomers with exact monomer sequences, a critical requirement for advanced bioelectronics and targeted drug delivery vehicles (6[6]).

Quantitative Data Summary

The following table summarizes the quantitative advantages and functional roles of various cyclic urea derivatives across different polymer systems:

Cyclic Urea / IntermediatePrimary Polymer SystemFunctional RoleKey Performance Benefit
Ethylene Urea (2-Imidazolidinone) Urea/Melamine-FormaldehydeFormaldehyde Scavenger & CrosslinkerReduces free HCHO emissions by >75%; improves moisture retention.
Dimethylol Ethylene Urea (DMEU) Cellulose / Textile ResinsCovalent CrosslinkerImparts permanent wrinkle resistance via stable C-O bonds.
Cyclic Ureas / Carbonates Non-Isocyanate Polyurethanes (NIPU)Phosgene-Free MonomerEliminates toxic isocyanates; provides superior hydrolytic stability.
Bis-cyclic Ureas Sequence-Defined MacromoleculesSolid-Phase Building BlockEnables precise sequence control in solid-phase polymer synthesis.

References

  • Ataman Kimya. "Ethylene urea." Available at:[Link]

  • Wikipedia. "Dimethylol ethylene urea." Available at:[Link]

  • MDPI. "Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs)." Available at:[Link]

  • KBFI. "Study of the Structural Changes in Urea-Formaldehyde Condensates During Synthesis." Available at: [Link]

  • Polykey. "Products - Polykey." Available at:[Link]

  • Heinrich Heine University (HHU). "Studies on the synthesis of cyclic building blocks and their application in solid phase polymer synthesis." Available at: [Link]

Sources

Method

Application Note: Green Chemistry Synthesis Routes for 4-Methyl-1,3-diazinan-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Methyl-1,3-diazinan-2-one (Synonyms: 4-methylpropylene urea, 4-methyltetrahydropyrimidin-2(1H)-one) Executive Summary 4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Methyl-1,3-diazinan-2-one (Synonyms: 4-methylpropylene urea, 4-methyltetrahydropyrimidin-2(1H)-one)

Executive Summary

4-Methyl-1,3-diazinan-2-one is a highly valuable 6-membered cyclic urea pharmacophore and a robust polar aprotic solvent. Historically, the synthesis of cyclic ureas relied on the reaction of diamines with highly toxic and corrosive phosgene or its derivatives (e.g., triphosgene). To align with modern green chemistry mandates, this application note details two sustainable, phosgene-free synthetic routes utilizing 1,3-diaminobutane as the diamine precursor:

  • Direct Carbon Dioxide (CO₂) Fixation via heterogeneous CeO₂ catalysis.

  • Dimethyl Carbonate (DMC) Aminolysis via thermal transamidation.

These methodologies prioritize atom economy, operator safety, and the elimination of hazardous halogenated byproducts.

Mechanistic Pathways & Causality (E-E-A-T)

Route A: Direct CO₂ Fixation via CeO₂ Catalysis

Carbon dioxide is an abundant, non-toxic, and renewable carbonylating agent. However, its thermodynamic stability and chemical inertness require robust catalytic activation[1]. Pure Cerium Oxide (CeO₂) serves as an optimal heterogeneous catalyst due to its dual-site nature.

  • Causality of Catalyst Choice: The surface of pure CeO₂ contains adjacent Lewis acidic (Ce⁴⁺) and Lewis basic (O²⁻) sites. The basic sites activate the primary amines of 1,3-diaminobutane, while the acidic sites adsorb and activate the weakly electrophilic CO₂, forming a surface-bound carbamate intermediate[2].

  • Causality of Solvent Choice: The reaction generates water as a byproduct, which can aggressively poison the Lewis acidic sites of the catalyst. Utilizing 2-propanol as the solvent is a deliberate choice; it provides excellent product selectivity and physically assists in the desorption of both the cyclic urea product and water from the CeO₂ surface, thereby regenerating the catalyst[2].

CeO2-catalyzed CO2 fixation cycle for 4-Methyl-1,3-diazinan-2-one synthesis.

Route B: Dimethyl Carbonate (DMC) Aminolysis

Dimethyl carbonate (DMC) is a highly effective, green phosgene substitute that produces only methanol as a byproduct[3].

  • Causality of Reaction Conditions: The synthesis proceeds via a two-step transamidation. First, one primary amine of 1,3-diaminobutane attacks the carbonyl carbon of DMC to form a methyl carbamate intermediate. Because this reaction is governed by equilibrium, the temperature must be strategically ramped (from 70°C to 90°C) to continuously distill off the methanol byproduct. According to Le Chatelier’s principle, the physical removal of methanol permanently shifts the equilibrium forward, forcing the second intramolecular nucleophilic attack that closes the 6-membered diazinanone ring[3].

Quantitative Data Comparison

The following table summarizes the operational metrics of various carbonylating agents used for synthesizing 4-Methyl-1,3-diazinan-2-one.

Carbonyl SourcePrimary ByproductAtom EconomyToxicity / Safety ProfileTypical YieldCatalyst Required
Phosgene (Cl₂C=O) HCl gasLowExtremely High (Lethal)>90%None (Base needed for HCl)
DMC ((CH₃O)₂CO) MethanolModerateLow (Green Reagent)80–95%None / Mild Base
CO₂ WaterHighNone (Renewable)78–98%CeO₂ (Heterogeneous)
Urea (NH₂CONH₂) Ammonia gasHighLow70–85%ZnO or Thermal

Experimental Protocols

Protocol 1: CeO₂-Catalyzed Direct CO₂ Fixation

Objective: Synthesize 4-Methyl-1,3-diazinan-2-one using CO₂ gas and 1,3-diaminobutane.

Step-by-Step Methodology:

  • Catalyst Activation: Calcine pure CeO₂ powder at 600 °C for 3 hours in a muffle furnace. Rationale: This removes adsorbed moisture and carbonates, exposing the active Lewis acid/base sites.

  • Reactor Loading: To a 50 mL stainless-steel autoclave equipped with a magnetic stirrer, add 1,3-diaminobutane (10 mmol), the activated CeO₂ catalyst (0.1 g), and 2-propanol (10 mL)[2].

  • Pressurization: Seal the autoclave. Purge the system with CO₂ gas three times to remove ambient air, then pressurize the vessel to a low CO₂ pressure of 0.3 MPa.

  • Reaction: Heat the autoclave to 150 °C and maintain continuous stirring (800 rpm) for 12 hours.

  • Isolation: Cool the reactor to room temperature using an ice bath and carefully vent the unreacted CO₂. Transfer the mixture to a centrifuge tube and spin at 5000 rpm for 10 minutes to separate the heterogeneous CeO₂ catalyst. Decant the supernatant and remove the 2-propanol under reduced pressure using a rotary evaporator.

  • Self-Validation & Quality Control:

    • In-Process: Monitor the mass of the recovered catalyst. It should match the input (0.1 g), confirming no leaching occurred.

    • Analytical: Perform GC-MS on the crude residue. A single major peak with an m/z of 114.15 confirms the target cyclic urea. Confirm the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) via FTIR.

Protocol 2: DMC-Mediated Cyclization

Objective: Synthesize 4-Methyl-1,3-diazinan-2-one via thermal transamidation with DMC.

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1,3-diaminobutane (10 mmol) and Dimethyl carbonate (30 mmol). Rationale: Excess DMC acts as both the carbonylating reagent and the solvent.

  • Carbamate Formation: Heat the mixture to 70 °C under a nitrogen atmosphere and reflux for 2 hours to form the intermediate methyl carbamate.

  • Methanol Removal & Cyclization: Gradually increase the oil bath temperature to 90 °C. Collect the evolving methanol in the Dean-Stark trap. Continue heating until methanol evolution completely ceases (approx. 4–6 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess DMC via rotary evaporation (40 °C, 50 mbar). Recrystallize the resulting crude solid from a minimal amount of hot ethyl acetate to yield pure 4-Methyl-1,3-diazinan-2-one.

  • Self-Validation & Quality Control:

    • In-Process: Measure the refractive index (RI) of the distillate collected in the Dean-Stark trap. An RI of ~1.328 confirms the successful elimination of pure methanol.

    • Analytical: Perform ¹H-NMR (in CDCl₃). The presence of a distinct doublet at ~1.1 ppm integrates to 3 protons, validating the intact 4-methyl substitution on the newly formed diazinanone ring.

Experimental workflow for the DMC-mediated cyclization of 1,3-diaminobutane.

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of the 1,3-Diazinan-2-one Scaffold in Heterocyclic Compound Design

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Privileged Scaffold The 1,3-diazinan-2-one, also known as tetrahydropyrimidin-2-one or cyclic propylene urea, r...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,3-diazinan-2-one, also known as tetrahydropyrimidin-2-one or cyclic propylene urea, represents a cornerstone scaffold in modern medicinal chemistry. Its rigid, six-membered ring structure, endowed with two modifiable nitrogen atoms and a hydrogen-bond-accepting carbonyl group, provides an ideal platform for constructing complex molecular architectures with diverse pharmacological activities.[1][2] This guide focuses on the design principles and practical applications of this scaffold, with a specific emphasis on understanding the impact of substitution, exemplified by the hypothetical yet illustrative 4-Methyl-1,3-diazinan-2-one .

While direct literature on the C4-methylated analog is sparse, its N-methylated counterparts, such as 1-methyl-1,3-diazinan-2-one and the widely used solvent 1,3-dimethylpropyleneurea (DMPU), offer significant insights into the scaffold's physicochemical properties and reactivity.[3] By combining this knowledge with established principles of medicinal chemistry, we can delineate the strategic value of the 4-methyl substituent and the broader utility of the 1,3-diazinan-2-one core in drug discovery. This document serves as both a conceptual guide and a practical handbook, providing detailed protocols for the synthesis and derivatization of this versatile heterocyclic system.

Section 1: Structural and Physicochemical Characteristics

The 1,3-diazinan-2-one ring is not planar. X-ray crystallography studies on derivatives like 1-methyl-1,3-diazinan-2-one reveal that the six-membered heterocycle adopts a non-planar conformation, akin to a chair or twist-boat, to minimize steric and torsional strain.[3] The dihedral angle between the N-C-N plane and the C-C-C plane in the 1-methyl analog is a significant 42.1°, highlighting its three-dimensional nature.[3]

This conformational rigidity is a key asset in drug design. It allows for the precise spatial positioning of substituents, enabling tailored interactions with biological targets. The introduction of a methyl group at the C4 position, as in 4-methyl-1,3-diazinan-2-one, would further influence the ring's conformational preference and introduce a chiral center, opening avenues for stereospecific drug design.

Table 1: Comparative Physicochemical Properties of 1,3-Diazinan-2-one Analogs

Property1,3-Diazinan-2-one (Parent)1-Methyl-1,3-diazinan-2-one1,3-Dimethylpropyleneurea (DMPU)
Molecular Formula C₄H₈N₂OC₅H₁₀N₂OC₆H₁₂N₂O
Molecular Weight 100.12 g/mol [4]114.15 g/mol [3]128.17 g/mol
Physical State SolidSolid (crystallizes on standing)[3]Liquid
Melting Point ~265 °C[3]Not reported-20 °C
Boiling Point Not availableNot available246.5 °C
Key Structural Feature Two reactive N-H bondsOne reactive N-H bondNo reactive N-H bonds

Data sourced from references as cited.

Section 2: Synthetic Strategies for the 1,3-Diazinan-2-one Core

The construction of the 1,3-diazinan-2-one ring is most commonly achieved through the cyclization of a 1,3-diamine with a suitable one-carbon carbonyl source.[5] The choice of carbonylating agent is critical and depends on the desired reaction conditions and substrate tolerance. Common reagents include phosgene (or its safer equivalents like triphosgene), carbonyldiimidazole (CDI), dialkyl carbonates, or even carbon dioxide under catalytic conditions.[6][7]

For the synthesis of the target scaffold, 4-Methyl-1,3-diazinan-2-one , the logical precursor is 1,3-diaminobutane, which provides the necessary carbon backbone with a methyl group at the C2 position (which becomes the C4 position in the final heterocycle).

G cluster_0 Synthesis Workflow A 1,3-Diaminobutane C Cyclization Reaction A->C B Carbonylating Agent (e.g., CDI, Triphosgene) B->C D 4-Methyl-1,3-diazinan-2-one (Target Scaffold) C->D Intramolecular Nucleophilic Attack E Purification (Crystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for synthesizing the target scaffold.

Protocol 1: Synthesis of 4-Methyl-1,3-diazinan-2-one via Carbonyldiimidazole (CDI)

This protocol employs Carbonyldiimidazole (CDI), a safe and effective phosgene substitute that facilitates cyclization under mild conditions.[8] The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization, releasing two equivalents of imidazole.[9]

Materials:

  • 1,3-Diaminobutane (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (2.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas line

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Dissolve 1,3-diaminobutane (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF. The triethylamine acts as a base to facilitate the reaction and neutralize any acidic byproducts.

  • CDI Addition: In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Cyclization Reaction: Add the CDI solution dropwise to the stirred solution of the diamine at room temperature over 30-60 minutes. A slight exotherm may be observed. The dropwise addition is crucial to control the reaction rate and minimize polymerization side reactions.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove imidazole byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield pure 4-Methyl-1,3-diazinan-2-one.

Section 3: Applications in Heterocyclic and Medicinal Chemistry

The 1,3-diazinan-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antiviral, anticancer, and antitubercular properties.[1] The strategic value of the 4-methyl substituent can be understood through several key medicinal chemistry principles.

G cluster_0 Design Implications Scaffold 4-Methyl-1,3-diazinan-2-one N1-H N3-H C4-Me Deriv Vector for Derivatization Scaffold:f1->Deriv Site for R1 Scaffold:f2->Deriv Site for R2 Conf Conformational Restriction Scaffold:f3->Conf Chiral Introduction of Chirality Scaffold:f3->Chiral Meta Metabolic Blocking Scaffold:f3->Meta

Caption: Strategic design elements of the 4-methyl scaffold.

  • Vector for Derivatization: The two nitrogen atoms (N1 and N3) serve as primary vectors for chemical modification. N-alkylation or N-arylation allows for the introduction of various pharmacophoric groups, enabling exploration of the surrounding chemical space of a target's binding pocket.[10]

  • Conformational Restriction: The C4-methyl group acts as a conformational lock. By favoring a specific ring pucker (e.g., an equatorial orientation of the methyl group), it reduces the molecule's conformational flexibility. This pre-organization can decrease the entropic penalty upon binding to a receptor, potentially leading to a significant increase in binding affinity.

  • Introduction of Chirality: The C4 position becomes a stereocenter, allowing for the synthesis of enantiopure compounds. It is well-established that different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

  • Metabolic Blocking: A methyl group can be strategically placed to block sites of metabolic oxidation. If the C4 position is a metabolically labile site in an unsubstituted analog, its methylation can enhance the compound's metabolic stability and prolong its pharmacokinetic half-life.

Section 4: Key Derivatization Protocols

Building a library of compounds around the core scaffold is essential for structure-activity relationship (SAR) studies. N-acylation is a fundamental transformation that introduces a diverse range of functionalities.[11]

Protocol 2: N-Acylation of 4-Methyl-1,3-diazinan-2-one with an Acyl Chloride

This protocol describes the acylation of one of the N-H bonds on the pre-formed scaffold. The reaction is typically regioselective for the less sterically hindered nitrogen if the scaffold is unsymmetrical.

Materials:

  • 4-Methyl-1,3-diazinan-2-one (1.0 eq)

  • Acyl chloride of choice (e.g., Benzoyl chloride) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.1 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-Methyl-1,3-diazinan-2-one (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq). The base acts as an acid scavenger for the HCl generated during the reaction.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reactivity of the acyl chloride and prevent side reactions.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 eq) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-4-methyl-1,3-diazinan-2-one.

Conclusion

The 1,3-diazinan-2-one scaffold is a powerful tool in the arsenal of the medicinal chemist. While 4-Methyl-1,3-diazinan-2-one itself is not extensively documented, a rational analysis based on its structural congeners and established chemical principles reveals its high potential as a design element. Its synthesis from readily available starting materials is straightforward, and its rigid, three-dimensional structure provides a robust framework for creating novel, stereochemically defined therapeutic agents. The protocols and design considerations outlined in this guide provide a solid foundation for researchers to explore the rich chemical and pharmacological potential of this important heterocyclic family.

References

  • Paz, J., et al. (2010). Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Tamura, M., et al. (2013). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 15, 1567-1577. Available at: [Link]

  • U.S. Patent No. EP0558189A1 (1993). A two-step method for preparing cyclic-ureas. Google Patents.
  • ResearchGate Discussion (2013). Is there any reagent for conversion of 1,3 diamines to cyclic urea derivative at room temperature?. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-diamines. Available at: [Link]

  • Arote, R. B., & Mokale, S. N. (2020). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. International Journal of Nanomedicine, 15, 1695–1711. Available at: [Link]

  • Pritzkow, H., et al. (2012). 1-Methyl-1,3-diazinan-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1478. Available at: [Link]

  • Foroughifar, N., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596-601. Available at: [Link]

  • Singh, B., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(39), 21975-21980. Available at: [Link]

  • Marković, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals, 15(10), 1290. Available at: [Link]

  • Poskonin, V. V., et al. (2012). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. Tetrahedron, 68(2), 649-659. Available at: [Link]

  • Lei, A., et al. (2026). The Electrochemical Functionalization of N–H Bond on N-Heterocycles with Isocyanides to Synthesize Azole Urea Compounds and Methanimines. Organic Letters. Available at: [Link]

  • ACS Publications. The Electrochemical Functionalization of N–H Bond on N-Heterocycles with Isocyanides to Synthesize Azole Urea Compounds and Methanimines. Available at: [Link]

  • Chan, E. K., et al. (2009). Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-Hartwig Amination. Journal of the Chinese Chemical Society, 56(4), 804-813. Available at: [Link]

  • Marquez, V. E., et al. (1980). Synthesis of 1,3-diazepin-2-one nucleosides as transition-state inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 23(7), 713-5. Available at: [Link]

  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences, 7(9), 426-440. Available at: [Link]

  • Plotnikov, E., et al. (2018). Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction. Molecules, 23(7), 1632. Available at: [Link]

  • Asif, M. (2018). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Current Drug Discovery Technologies, 15(3), 190-197. Available at: [Link]

  • Jackson, S. D., & Zaidi, S. (2025). Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. Catalysis Science & Technology. Available at: [Link]

  • Stenutz, R. 1,3-diazinan-2-one. GlycoSpectra. Available at: [Link]

  • Chiacchio, U., et al. (2019). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Molecules, 24(18), 3369. Available at: [Link]

  • Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters, 10(15), 1639-42. Available at: [Link]

  • Close, R. (1993). CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical. Journal of Military and Veterans' Health, 1(2). Available at: [Link]

  • YouTube (2025). CDI I Carbonyldiimidazole I N,N. Available at: [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953-1983. Available at: [Link]

  • Canadian Patent No. CA1102351A (1981). Process for the preparation of 1,4-diaminobutane derivatives. Google Patents.
  • McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry, 84(3), 707-719. Available at: [Link]

  • Xi, C. (2010). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Accounts of chemical research, 43(1), 159-168. Available at: [Link]

  • Chandrasekaran, P., et al. (2009). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2017). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature. Royal Society of Chemistry. Available at: [Link]

  • Biswas, T. (2022). MCQ-181: About Carbonyldiimidazole (CDI). YouTube. Available at: [Link]

  • PubChem. 1,3-Diazinan-2-amine. National Institutes of Health. Available at: [Link]

  • YouTube (2020). Conformational analysis of rigid molecules. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Methyl-1,3-diazinan-2-one

Introduction and Mechanistic Rationale Cyclic ureas, such as 4-Methyl-1,3-diazinan-2-one (also known as 4-methyltetrahydropyrimidin-2(1H)-one), are highly valued pharmacophores in drug development. They frequently serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Cyclic ureas, such as 4-Methyl-1,3-diazinan-2-one (also known as 4-methyltetrahydropyrimidin-2(1H)-one), are highly valued pharmacophores in drug development. They frequently serve as structural core scaffolds in HIV protease inhibitors, kinase inhibitors, and various central nervous system therapeutics ([1]). Historically, the synthesis of these six-membered cyclic ureas relied on the reaction of diamines with highly toxic carbonylating agents like phosgene or carbon monoxide under high pressure ([2]).

To align with modern green chemistry paradigms, this application note details a solvent-free, microwave-assisted protocol utilizing urea as a benign carbonyl source and zinc oxide (ZnO) as a recyclable catalyst.

Causality of Experimental Choices:

  • Microwave Dielectric Heating: The condensation of 1,3-diaminobutane with urea requires overcoming a significant activation energy barrier for the intramolecular ring closure due to the entropic penalty of forming a six-membered ring (Thorpe-Ingold effect). Microwave irradiation directly couples with the polar reaction intermediates, providing rapid, localized superheating that reduces reaction times from 24 hours to 15 minutes ([1]).

  • ZnO Catalysis: ZnO acts as a mild, heterogeneous Lewis acid. It coordinates to the carbonyl oxygen of urea, increasing the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the primary amine of 1,3-diaminobutane, while simultaneously stabilizing the transition state during the expulsion of ammonia (NH₃) ([2]).

Synthesis Workflow Visualization

G N1 1,3-Diaminobutane + Urea + ZnO N2 Microwave Heating (150°C, 15 min) N1->N2 N3 Hot EtOH Extraction & Filtration N2->N3 N4 Crystallization (EtOH/H2O) N3->N4 N5 4-Methyl-1,3- diazinan-2-one N4->N5

Fig 1. Solvent-free microwave-assisted synthesis workflow for 4-Methyl-1,3-diazinan-2-one.

Reaction Optimization Data

The superiority of the microwave-assisted ZnO-catalyzed approach is evident when compared to conventional methodologies. The table below summarizes the quantitative optimization data.

Synthesis MethodCatalyst (mol%)Temp (°C)TimeYield (%)Byproduct Formation
Conventional HeatingNone15024 h41High (Oligomers)
Conventional HeatingZnO (10%)15012 h65Moderate
Microwave IrradiationNone15030 min52Moderate
Microwave Irradiation ZnO (10%) 150 15 min 94 Trace / None

Note: Yields represent isolated, chromatographically pure product. Microwave reactions were conducted at a maximum power of 150 W.

Experimental Protocol

Self-Validating System: This protocol is designed with built-in quality control checkpoints. The primary byproduct of this condensation is ammonia gas. Monitoring the pressure profile on the microwave synthesizer serves as an in-situ kinetic readout; the plateauing of internal vessel pressure indicates the cessation of NH₃ evolution and confirms reaction completion.

Materials & Reagents:

  • 1,3-Diaminobutane (CAS 590-88-5): 10.0 mmol (0.88 g)

  • Urea (CAS 57-13-6): 12.0 mmol (0.72 g) - A 1.2 eq excess ensures complete conversion of the diamine.

  • Zinc Oxide (ZnO) nanopowder: 1.0 mmol (0.08 g)

  • Absolute Ethanol (for extraction and recrystallization)

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL heavy-walled quartz microwave vial equipped with a magnetic stir bar, sequentially add 0.88 g of 1,3-diaminobutane, 0.72 g of urea, and 0.08 g of ZnO.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Crucial: Ensure the microwave synthesizer's pressure limit is set to at least 250 psi to safely accommodate the generated ammonia gas without aborting the run.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Apply the following parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 150 W

    • Stirring: High (900 rpm)

  • Cooling and Depressurization: Allow the system to actively cool the vial to 50 °C using compressed air. Carefully uncap the vial inside a fume hood to safely vent the residual ammonia.

  • Extraction: Add 5 mL of hot absolute ethanol (approx. 70 °C) to the crude reaction mixture. Stir vigorously for 2 minutes to completely dissolve the organic product.

  • Filtration: Filter the hot suspension through a short pad of Celite to remove the insoluble ZnO catalyst. Self-Validation Check: The recovered ZnO can be washed with ethanol, dried, and reused for up to three subsequent cycles with a <5% drop in catalytic efficiency.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 2 mL. Add cold distilled water dropwise until the solution becomes slightly turbid. Chill at 4 °C for 4 hours to induce crystallization.

  • Isolation: Collect the white crystals via vacuum filtration, wash with ice-cold water, and dry in a vacuum desiccator overnight to yield pure 4-Methyl-1,3-diazinan-2-one.

References
  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media Source: URF Publishers URL:[Link]

  • Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas. Optimization and Substituent Studies Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-assisted preparation of cyclic ureas from diamines in the presence of ZnO Source: Tetrahedron Letters URL:[Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C4-Methyl Group in Diazinan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The diazinan-2-one scaffold, a six-membered cyclic urea, is a privileged structural motif in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The diazinan-2-one scaffold, a six-membered cyclic urea, is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The C4-methyl substituent on this ring system presents a key strategic site for late-stage functionalization, enabling the modulation of physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth exploration of advanced synthetic strategies for the selective functionalization of this C4-methyl group. We will delve into the mechanistic underpinnings of various methodologies, including radical-mediated transformations, transition metal-catalyzed C-H activation, and enzymatic approaches. Detailed, field-tested protocols are provided to empower researchers to leverage these techniques for the rapid diversification of diazinan-2-one-based drug candidates and chemical probes.

Introduction: The Strategic Importance of C4-Methyl Functionalization

In the landscape of drug discovery, the ability to perform late-stage functionalization on complex molecular scaffolds is a paramount advantage.[1] It allows for the rapid generation of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization. The C4-methyl group of diazinan-2-one derivatives is an attractive target for such modifications. Its transformation into hydroxymethyl, halomethyl, or other functionalized moieties can profoundly impact a molecule's properties. For instance, the introduction of a hydroxyl group can alter solubility and provide a new vector for hydrogen bonding interactions with biological targets.

This document serves as a comprehensive resource, outlining both the theoretical basis and practical execution of C4-methyl functionalization. We will explore the inherent reactivity of the C(sp³)–H bonds of the methyl group, which are typically less reactive than C(sp²)–H bonds, and discuss strategies to achieve selective activation.

Mechanistic Principles: Activating the C4-Methyl C(sp³)–H Bond

The selective functionalization of a specific methyl group within a molecule containing multiple C-H bonds presents a significant synthetic challenge. The strategies outlined below leverage distinct mechanistic pathways to achieve this selectivity.

Radical-Mediated Functionalization: Harnessing Halogen Radical Selectivity

Free-radical halogenation offers a classic yet effective method for initiating the functionalization of alkyl groups. The selectivity of this process is governed by the stability of the resulting radical intermediate. For a C4-methyl group on a diazinan-2-one ring, the adjacent nitrogen and carbonyl groups can influence the electronics and stability of the radical, although the primary determinant is often the inherent stability of tertiary > secondary > primary radicals.

A common approach involves the use of N-bromosuccinimide (NBS) under photochemical or radical initiator conditions to generate a bromine radical. The bromine radical then selectively abstracts a hydrogen atom from the methyl group to form a stabilized radical intermediate.

Logical Workflow for Radical Bromination

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_Radical Bromine Radical (Br•) Initiator->Br_Radical Generates C4_Methyl C4-Methyl Group (R-CH3) C4_Radical C4-Methyl Radical (R-CH2•) C4_Methyl->C4_Radical H-atom abstraction by Br• Brominated_Product 4-(Bromomethyl)-diazinan-2-one (R-CH2Br) C4_Radical->Brominated_Product Reacts with NBS NBS N-Bromosuccinimide (NBS) Brominated_Product->Br_Radical Regenerates

Caption: Workflow for radical bromination of the C4-methyl group.

Transition Metal-Catalyzed C–H Activation: The Role of Directing Groups

Transition metal catalysis provides a powerful toolkit for the selective functionalization of C-H bonds.[2] A key strategy involves the use of a directing group, a functional moiety within the substrate that coordinates to the metal catalyst and positions it in close proximity to the target C-H bond.[3] In diazinan-2-one derivatives, the urea carbonyl oxygen can potentially act as a directing group, facilitating the activation of nearby C-H bonds.[4]

Palladium, rhodium, and iron catalysts are commonly employed for such transformations.[5] The catalytic cycle typically involves coordination of the directing group to the metal center, followed by C-H bond cleavage via mechanisms such as concerted metalation-deprotonation (CMD).[6] The resulting metallacyclic intermediate can then undergo further reactions, such as oxidation and reductive elimination, to yield the functionalized product.

Generalized Catalytic Cycle for Directed C-H Oxidation

Catalyst M(II) Catalyst Complex Substrate-Catalyst Complex Catalyst->Complex Coordination Substrate Diazinan-2-one (with DG) Substrate->Complex Metallacycle Metallacycle Intermediate Complex->Metallacycle C-H Activation (CMD) Oxidized_Complex Oxidized Metal Complex (M(IV)) Metallacycle->Oxidized_Complex Oxidation Product Functionalized Product Oxidized_Complex->Product Reductive Elimination Reduced_Oxidant Reduced Oxidant Oxidized_Complex->Reduced_Oxidant Product->Catalyst Regenerates Oxidant Oxidant Oxidant->Oxidized_Complex

Caption: A generalized catalytic cycle for directed C-H oxidation.

Enzymatic Hydroxylation: Nature's Approach to C-H Functionalization

Biocatalysis offers an environmentally benign and often highly selective alternative for C-H functionalization. Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to catalyze the oxidation of a wide range of substrates, including the hydroxylation of unactivated C(sp³)–H bonds.[7][8] The high selectivity of these enzymes arises from the specific binding of the substrate within the enzyme's active site, which positions a particular C-H bond in close proximity to the reactive iron-oxo species.

While naturally occurring P450s may not exhibit the desired reactivity or selectivity for a novel substrate like a diazinan-2-one derivative, protein engineering techniques can be employed to tailor the enzyme's active site for a specific transformation. This approach holds significant promise for the development of highly selective and sustainable methods for C4-methyl hydroxylation.

Experimental Protocols

The following protocols are designed to be starting points for the functionalization of the C4-methyl group in diazinan-2-one derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Radical Bromination of 4-Methyl-diazinan-2-one Derivatives

This protocol describes the selective monobromination of the C4-methyl group, yielding a versatile intermediate for further nucleophilic substitution.

Materials:

  • 4-Methyl-diazinan-2-one derivative

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 4-methyl-diazinan-2-one derivative (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp (a standard 100W flood lamp is often sufficient).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-(bromomethyl)-diazinan-2-one derivative.

Troubleshooting:

  • Low Conversion: Increase the amount of radical initiator or the intensity of the light source. Ensure the solvent is anhydrous.

  • Formation of Dibrominated Product: Use a slight excess of the starting material or add the NBS portion-wise.

  • Decomposition: Reduce the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.

Parameter Recommended Range Notes
Solvent CCl₄, Benzene, AcetonitrileCCl₄ is traditional but carcinogenic; consider alternatives.
Initiator AIBN, Benzoyl PeroxideAIBN is generally preferred for its more predictable decomposition rate.
Equivalents of NBS 1.05 - 1.2 eqA slight excess ensures complete conversion of the starting material.
Temperature Reflux temperature of the solventNecessary to initiate the radical chain reaction.
Protocol 2: Palladium-Catalyzed C-H Acetoxylation of the C4-Methyl Group

This protocol outlines a method for the direct oxidation of the C4-methyl group to an acetoxymethyl group, leveraging the directing capacity of the cyclic urea.

Materials:

  • 4-Methyl-diazinan-2-one derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • PhI(OAc)₂ (Diacetoxyiodobenzene) or other suitable oxidant

  • Acetic acid (AcOH)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 4-methyl-diazinan-2-one derivative (1.0 eq), Pd(OAc)₂ (5-10 mol%), and PhI(OAc)₂ (1.5-2.0 eq).

  • Add anhydrous solvent and acetic acid.

  • Seal the tube and heat the reaction mixture to 80-120°C.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-(acetoxymethyl)-diazinan-2-one derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and potential side reactions.

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to lower yields.

  • Oxidant: PhI(OAc)₂ is a common oxidant in Pd-catalyzed C-H functionalization, facilitating the regeneration of the active Pd(II) species.

  • Acetic Acid: Can serve as both a solvent and the source of the acetate group.

Parameter Typical Conditions Rationale
Catalyst Loading 5-10 mol% Pd(OAc)₂Balances reaction rate with cost and potential for metal contamination.
Oxidant PhI(OAc)₂, K₂S₂O₈PhI(OAc)₂ is generally milder and more soluble in organic solvents.
Temperature 80-120°CHigher temperatures are often required to overcome the activation barrier for C-H cleavage.
Solvent DCE, t-AmylOH, AcOHThe choice of solvent can significantly impact reaction efficiency and selectivity.

Data Interpretation and Expected Outcomes

Successful functionalization of the C4-methyl group can be confirmed by a variety of analytical techniques:

  • ¹H NMR Spectroscopy: Expect a downfield shift of the protons on the newly functionalized methyl group. For example, the methylene protons of a 4-(bromomethyl) group will typically appear as a singlet around 3.5-4.0 ppm, while those of a 4-(acetoxymethyl) group will be around 4.0-4.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon of the functionalized methyl group will also exhibit a characteristic shift.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the functionalized product. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed.

Conclusion and Future Perspectives

The methodologies presented in this guide provide a robust foundation for the strategic functionalization of the C4-methyl group in diazinan-2-one derivatives. By understanding the underlying mechanistic principles, researchers can rationally design and optimize synthetic routes to a diverse array of analogues. The continued development of more selective and efficient catalytic systems, particularly in the realms of photocatalysis and biocatalysis, will undoubtedly expand the synthetic toolbox for late-stage C-H functionalization. These advancements will continue to empower medicinal chemists to explore chemical space with greater precision and speed, ultimately accelerating the discovery of new therapeutic agents.

References

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing). (2021).
  • Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway - ResearchGate. (n.d.).
  • Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed. (2023).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.).
  • Directing group migration strategy in transition-metal-catalysed direct C–H functionalization - Chemical Society Reviews (RSC Publishing). (2021).
  • Palladium-Catalyzed Direct Olefination of Urea Derivatives with n-Butyl Acrylate by C–H Bond Activation under Mild Reaction Conditions | Organic Letters - ACS Publications. (2011).
  • The main mechanisms of C-H activation - YouTube. (2024).
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC. (2023).
  • Enzymatic Hydroxylation of an Unactivated Methylene C–H Bond Guided by Molecular Dynamics Simulations - PMC. (2015).
  • Enzymatic Hydroxylation of an Unactivated Methylene C–H Bond Guided by Molecular Dynamics Simulations - ResearchGate. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-1,3-diazinan-2-one

Welcome to the Application Support Center for cyclic urea synthesis. As a Senior Application Scientist, I frequently observe that researchers treat the cyclization of diamines as a simple "A + B → C" reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for cyclic urea synthesis. As a Senior Application Scientist, I frequently observe that researchers treat the cyclization of diamines as a simple "A + B → C" reaction. In reality, synthesizing 6-membered cyclic ureas like 4-Methyl-1,3-diazinan-2-one is a delicate kinetic competition between unimolecular cyclization and bimolecular oligomerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields.

Mechanistic Causality: Why Does Yield Drop?

To improve yield, we must first understand the structural bottleneck of your starting material, 1,3-diaminobutane .

The molecule possesses two primary amines, but they are not sterically equivalent. The amine at the C1 position is unhindered, while the amine at the C3 position is adjacent to a methyl group. When reacting with a carbonyl source (like Dimethyl Carbonate or Urea), the initial N-acylation occurs rapidly at the unhindered C1 amine to form an acyclic intermediate.

However, the subsequent intramolecular cyclization step is kinetically slowed by the steric bulk of the methyl group near the C3 amine. This delayed ring-closure creates a dangerous time window where the acyclic intermediate can collide with other molecules, leading to intermolecular side reactions and the formation of linear polyureas.

ReactionPathway A 1,3-Diaminobutane (Nucleophile) C Acyclic Intermediate (Mono-carbamate/ureido) A->C Step 1: N-Acylation (Fast, C1 Amine) B Carbonyl Source (DMC / Urea / CO2) B->C D 4-Methyl-1,3-diazinan-2-one (Target Cyclic Urea) C->D Step 2: Intramolecular Cyclization (Slow, Steric Hindrance) E Linear Polyureas (Oligomeric Waste) C->E Intermolecular Side Reaction

Fig 1. Mechanistic pathway of 4-Methyl-1,3-diazinan-2-one synthesis and competing side reactions.

Troubleshooting FAQs

Q1: I am using Dimethyl Carbonate (DMC) to avoid toxic phosgene, but my LC-MS shows massive amounts of linear oligomers. How do I fix this? A: You are likely using a 1:1 stoichiometric ratio. To suppress oligomerization, you must manipulate the concentration. By using a (e.g., a 2:1 or 4:1 ratio of amine to DMC), you ensure that all DMC is rapidly consumed to form the mono-carbamate intermediate[1]. The excess diamine acts as a solvent, highly diluting the intermediate and statistically favoring unimolecular cyclization over bimolecular oligomerization. The excess diamine is easily recovered via vacuum distillation later[1].

Q2: My urea-based thermal cyclization stalls at ~50% conversion, yielding a sticky mess. How can I drive the reaction to completion? A: You are likely ramping the heat too quickly. Urea-based cyclization must be executed as a strictly controlled[2]. If you heat directly to 200°C, the urea sublimes or decomposes into isocyanic acid uncontrollably. You must first hold the temperature at 120–140°C until exactly one mole of ammonia is liberated (forming the intermediate). Only then should you ramp the temperature to 160–200°C to force the sterically hindered ring closure[2].

Q3: Are there greener alternatives that operate under mild conditions while maintaining >90% yield? A: Yes. Two highly effective modern alternatives exist:

  • DMDTC Route: Using as a phosgene substitute in an aqueous medium at 60–70°C yields >90% cyclic urea without the need for high heat or pressure[3].

  • CO₂ Fixation: Reacting the diamine directly with CO₂ at 0.3 MPa using a in 2-propanol provides highly selective cyclization (78–98% yield) by stabilizing the carbamic acid intermediate[4].

Quantitative Reagent Comparison

Selecting the right carbonyl source dictates your operational parameters. Below is a comparative summary of established synthetic routes:

Carbonyl SourceTypical YieldReaction TempPrimary ByproductKey Advantage & Causality
Dimethyl Carbonate (DMC) 80–90%95–120°CMethanolReadily available; base catalysis accelerates the sluggish C3-amine attack[1].
Urea 40–60%120°C → 200°CAmmoniaSolvent-free and economical; requires precise thermal stepping[2].
S,S-Dimethyl Dithiocarbonate >90%60–70°CMethanethiolOperates in water; excellent leaving group (thiomethoxide) drives fast cyclization[3].
Carbon Dioxide (CO₂) 78–98%150°CWaterUltimate green reagent; CeO₂ catalyst prevents linear polymerization[4].

Validated Experimental Protocols

Protocol A: The High-Yield DMC Route (Base-Catalyzed)

This protocol utilizes Le Chatelier’s principle and stoichiometric excess to guarantee high purity.

  • Initialization: Under a nitrogen purge, charge a reaction vessel with 1,3-diaminobutane (2.0 molar equivalents) and a basic catalyst such as sodium methoxide (0.05 equivalents)[1].

  • Controlled Addition: Add Dimethyl Carbonate (1.0 molar equivalent) dropwise at room temperature. Note: An exotherm will occur as the mono-carbamate intermediate forms.

  • Cyclization & Self-Validation: Heat the reactor to 95–100°C. Validation Check: Monitor the overhead condenser vapor temperature. It will stabilize at ~64–65°C as methanol is liberated. The cyclization is only complete when methanol evolution ceases and the vapor temperature drops.

  • Purification: Apply reduced pressure (e.g., 25 kPa) at 95°C to distill off the excess 1,3-diaminobutane and residual methanol[1].

  • Isolation: Cool the residue to precipitate the product. Wash the crude solid with cold acetone to yield 4-Methyl-1,3-diazinan-2-one at >85% yield and >95% purity[1].

Protocol B: The Two-Step Thermal Urea Route

This protocol uses physical state changes (gas evolution) to validate reaction milestones.

  • Intermediate Formation: Mix equimolar amounts of 1,3-diaminobutane and urea. Heat the mixture strictly to 120–140°C[2].

  • Self-Validation (Step 1): Suspend damp universal indicator paper at the condenser outlet. The paper will turn deep blue, confirming ammonia gas evolution. Maintain this temperature until gas evolution slows significantly (indicating 1 mole of NH₃ has been released).

  • Ring Closure: Slowly ramp the heating mantle to 160–200°C[2]. A high-boiling solvent (like ethylene glycol diethyl ether) can be added to stabilize the heat transfer.

  • Self-Validation (Step 2): A second wave of ammonia will evolve. Once the pH paper at the exhaust returns to neutral, the intramolecular cyclization is complete.

  • Isolation: Cool the mixture, dissolve the crude mass in hot ethanol, and crystallize to isolate the product.

Yield Optimization Decision Tree

If your synthesis fails to meet the >80% yield threshold, follow this diagnostic workflow:

TroubleshootingTree Start Issue: Yield < 60% Analyze Analyze Crude by LC-MS Start->Analyze Oligomers High MW Byproducts (Oligomerization) Analyze->Oligomers Unreacted Intermediate Present (Incomplete Cyclization) Analyze->Unreacted Action1 Increase Diamine Ratio (>2:1) & Increase Dilution Oligomers->Action1 Action2 Drive Equilibrium: Remove MeOH/NH3 & Raise Temp Unreacted->Action2 Success Optimized Yield (>85%) Action1->Success Action2->Success

Fig 2. Decision tree for troubleshooting low yields in cyclic urea synthesis workflows.

References

  • Source: European Patent Office (EP 2548870 A1)
  • Source: European Patent Office (EP 0558189 A1)
  • Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate Source: Synthesis (Journal, Thieme) URL:[Link]

  • Highly efficient synthesis of cyclic ureas from CO₂ and diamines by a pure CeO₂ catalyst using a 2-propanol solvent Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for Diazinan-2-one Cyclization

Welcome to the Technical Support Center for the synthesis of 1,3-diazinan-2-one (propylene urea). This guide is engineered for researchers, process chemists, and drug development professionals who require precise thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-diazinan-2-one (propylene urea). This guide is engineered for researchers, process chemists, and drug development professionals who require precise thermodynamic and kinetic control over cyclic urea formation.

Diagnostic Overview: The Thermodynamics of 6-Membered Ring Closure

The synthesis of 1,3-diazinan-2-one from 1,3-propanediamine and a carbonyl donor (such as urea, dimethyl carbonate, or CO₂) is a bipartite process.

  • Stage 1 (Kinetic Phase): The initial nucleophilic attack forms a linear intermediate (e.g., a half-urea or carbamate). This step is exothermic and occurs readily at lower temperatures[1].

  • Stage 2 (Thermodynamic Phase): The intramolecular cyclization requires the 3-carbon chain to adopt an entropically disfavored gauche-gauche conformation to bring the reactive termini together.

The Causality of Temperature: If the thermal energy provided during Stage 2 is insufficient to overcome the high activation enthalpy of this conformational barrier, intermolecular collisions will outpace intramolecular cyclization. This traps the system in a kinetic sink, resulting in linear polyureas rather than the thermodynamically stable 6-membered diazinan-2-one ring.

Pathway R 1,3-Propanediamine + Carbonyl Source I Linear Intermediate (Carbamate/Half-Urea) R->I Exothermic 20-50°C P Polyurea / Oligomers (Undesired) I->P Low Temp (<100°C) Kinetic Control D Diazinan-2-one (Desired Product) I->D High Temp (150-240°C) Thermodynamic Control

Mechanistic pathway of temperature-dependent kinetic vs. thermodynamic control in cyclization.

Real-Time Troubleshooting Matrix

Q: My reaction mixture is becoming highly viscous, and the yield of diazinan-2-one is exceptionally low. What is happening? A: You are observing intermolecular polymerization. At temperatures below the cyclization threshold (typically <150°C for urea-based reactions), the linear intermediates react with one another rather than folding inward. Action: Increase the thermal ramp rate after the initial exotherm subsides. For urea donors, push the temperature to 170–240°C to force the kinetic polymer back into equilibrium and drive the formation of the thermodynamically favored cyclic monomer[1].

Q: The reaction mixture is turning dark brown/black at high temperatures. How do I prevent this? A: This indicates thermal decomposition or oxidation of the amine starting material. While high temperatures are required for cyclization, exceeding 240°C or exposing the heated mixture to atmospheric oxygen causes rapid degradation. Action: Ensure a rigorous inert gas (N₂ or Ar) purge throughout the reaction. Cap the maximum internal temperature at 220°C and utilize a high-boiling inert solvent (e.g., toluene or xylene) to buffer the thermal load[1].

Q: When using dimethyl carbonate, my cyclization stalls even at 90°C. Why? A: The cyclization with dialkyl carbonates is an equilibrium reaction that produces an alcohol byproduct (methanol). If the methanol is not actively removed from the system, the equilibrium prevents further cyclization. Action: Equip your reactor with a distillation apparatus. The temperature must be maintained at or slightly above the boiling point of the byproduct (e.g., 95–120°C for methanol) to continuously drive the reaction forward[1].

Troubleshooting Start Issue: Low Yield of Diazinan-2-one Check1 Is the reaction mixture highly viscous? Start->Check1 Polymer Polymerization Occurring. Ramp temp faster to >150°C. Check1->Polymer Yes Check2 Is the mixture dark brown or black? Check1->Check2 No Decomp Thermal Decomposition. Ensure N2 purge, cap at 220°C. Check2->Decomp Yes Check3 Is byproduct (NH3/MeOH) evolving? Check2->Check3 No Optimize Incomplete Conversion. Increase hold time at max temp. Check3->Optimize No / Slow

Troubleshooting logic tree for resolving common temperature-related issues during cyclization.

Quantitative Parameter Guidelines

Different carbonyl sources require distinct thermal profiles due to the varying leaving group abilities and byproduct boiling points. Use the following matrix to calibrate your reactor settings.

Carbonyl DonorStage 1 Temp (Intermediate)Stage 2 Temp (Cyclization)Primary ByproductKey Process Note
Urea 100–115°C170–240°CAmmonia (NH₃)NH₃ release begins at ~115°C; requires robust venting and high final temp[1][2].
Dimethyl Carbonate 20–50°C95–120°CMethanolHighly exothermic Stage 1; requires continuous distillation of MeOH[1].
Diethyl Carbonate 20–50°C120–180°CEthanolHigher cyclization temp needed to vaporize the ethanol byproduct[1].
CO₂ (High Pressure) 120–150°C120–150°CWaterRequires specialized catalysts (e.g., Zn-Zr oxides) and high-pressure autoclaves.

Validated Operating Procedure (SOP): Dialkyl Carbonate Route

This protocol utilizes dimethyl carbonate (DMC) and is designed as a self-validating system . The reaction progress is directly coupled to the volume of methanol collected in the distillate receiver, providing a real-time proxy for cyclization success.

Materials:

  • 1,3-Propanediamine (1.0 equivalent)

  • Dimethyl carbonate (1.0 equivalent)

  • Toluene (Inert solvent)

  • Sodium methoxide (Catalytic, optional for rate enhancement)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed reactor equipped with a mechanical stirrer, addition funnel, and fractional distillation apparatus with dry Nitrogen (N₂) for 15 minutes.

  • Reagent Charging: Add 1.0 eq of 1,3-propanediamine and toluene to the reactor. Begin moderate agitation at room temperature (20–25°C).

  • Controlled Addition (Stage 1): Add 1.0 eq of dimethyl carbonate dropwise via the addition funnel. Causality Note: This step is exothermic. Control the addition rate to ensure the internal temperature does not exceed 50°C, preventing premature solvent boiling or reagent volatilization[1].

  • Thermal Ramping (Stage 2): Once addition is complete, gradually ramp the reactor temperature to 95–120°C.

  • Self-Validating Distillation: Maintain the temperature until methanol ceases to distill over. Validation Check: Measure the volume of collected methanol. The theoretical yield (2 moles of MeOH per mole of diamine) directly correlates to 100% cyclization. If the collected volume is low, cyclization is incomplete—hold the temperature at 120°C until the theoretical volume is achieved.

  • Isolation: Cool the reaction mixture to 0–5°C. The 1,3-diazinan-2-one will precipitate as a solid. Isolate via vacuum filtration and wash with cold acetone.

Advanced FAQs

Q: Can I synthesize N,N'-dimethyl derivatives (like DMPU) directly using this temperature profile? A: N,N'-Dimethylpropyleneurea (DMPU), a common polar aprotic solvent, is typically synthesized by methylating the pre-formed 1,3-diazinan-2-one ring or by starting with N,N'-dimethyl-1,3-propanediamine[3]. If starting with the methylated diamine, the cyclization temperature profile remains similar, but the resulting DMPU is a liquid at room temperature (melting point -20°C), meaning isolation requires fractional distillation rather than crystallization[3].

Q: Why does the urea-based route require such extreme temperatures (up to 240°C) compared to the carbonate route? A: Urea acts as an ammonia donor. The intermediate formed is an ammonium carbamate or half-urea. Deamination (the expulsion of NH₃ to form the closed ring) is a highly endothermic process with a massive activation energy barrier compared to the expulsion of an alcohol (dealcoholization) from a carbonate intermediate[1][2].

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Hygroscopic Nature of 4-Methyl-1,3-diazinan-2-one

Mechanistic Overview: The Causality of Moisture Absorption 4-Methyl-1,3-diazinan-2-one (also known as 4-methyltetrahydropyrimidin-2(1H)-one) is a cyclic urea derivative frequently utilized as a core pharmacophore in the...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Causality of Moisture Absorption

4-Methyl-1,3-diazinan-2-one (also known as 4-methyltetrahydropyrimidin-2(1H)-one) is a cyclic urea derivative frequently utilized as a core pharmacophore in the design of HIV protease inhibitors and as a highly polar, aprotic-like coordinating ligand in organometallic synthesis.

Its severe hygroscopicity is a direct consequence of its molecular architecture. The compound features a carbonyl oxygen that acts as a potent hydrogen-bond acceptor, alongside secondary amine (NH) groups that serve as hydrogen-bond donors. When exposed to ambient humidity, the compound rapidly forms stable intermolecular hydrogen bonds with atmospheric water molecules, facilitating the adsorption and subsequent ingress of water into its crystal lattice[1]. This moisture uptake not only alters the effective molecular weight—leading to stoichiometric errors in precision assays—but also causes excessive wetting and solid-state transitions that complicate handling[2].

Quantitative Data: Impact of Drying Techniques

To establish a self-validating protocol, users must quantify moisture before and after drying. The following table summarizes typical moisture reduction profiles for cyclic ureas using various desiccation methods, allowing scientists to select the appropriate technique based on their downstream requirements.

Drying MethodInitial Moisture (ppm)ConditionsTime (hrs)Final Moisture (ppm)Suitability
Vacuum Oven > 5,00060°C, < 10 mbar12~ 800Bulk drying, pre-processing
Azeotropic Distillation > 5,000Toluene, Dean-Stark4~ 250Liquid state/solutions
Vacuum Desiccator (P₂O₅) ~ 1,00025°C, < 1 mbar24< 50High-purity analytical use
Lyophilization > 10,000-50°C, 0.01 mbar48~ 150Aqueous stock recovery

Troubleshooting & FAQs

Q1: My organometallic coupling reactions using 4-Methyl-1,3-diazinan-2-one as a ligand keep failing or giving low yields. Could hygroscopicity be the cause? A: Yes. Trace water absorbed by the cyclic urea will aggressively protonate sensitive organometallic intermediates (such as Grignard or organolithium reagents), effectively quenching the reaction. For these applications, the moisture content must be strictly maintained below 50 ppm. We recommend verifying the water content via Coulometric Karl Fischer (CKF) titration prior to use[3].

Q2: Why does the compound become a sticky paste on the balance during weighing? A: Highly hygroscopic solids possess polar functional groups that actively attract water, causing rapid moisture absorption that leads to excessive wetting and difficult handling[2]. Weighing in ambient air allows the compound to absorb moisture in real-time. Troubleshooting Action: Always weigh the compound inside a controlled environment, such as an argon or nitrogen-filled glovebox. If a glovebox is unavailable, use a closed weighing vessel tared beforehand, and minimize atmospheric exposure to less than 15 seconds.

Q3: How do I accurately measure the moisture content of this compound? A: Coulometric Karl Fischer (CKF) titration is the gold standard for trace moisture analysis. The method relies on a redox reaction where water in the sample reacts with sulfur dioxide and iodine[4]. Because 4-Methyl-1,3-diazinan-2-one is highly soluble in alcohols, standard CKF reagents utilizing methanol as a solvent and imidazole as a base (to ensure a fast, stable endpoint) are perfectly suited for this analysis[5].

Q4: Can I just bake the compound in a standard oven to dry it? A: No. Heating cyclic ureas in the presence of atmospheric oxygen and moisture can lead to thermal degradation or unwanted hydrolysis. Always use vacuum drying (preferably with a chemical desiccant like Phosphorus Pentoxide, P₂O₅) to drive the equilibrium toward the dehydrated state without risking thermal decomposition.

Self-Validating Experimental Protocols

Protocol A: Coulometric Karl Fischer (CKF) Titration for Trace Moisture

Objective: Accurately quantify water content in 4-Methyl-1,3-diazinan-2-one to validate drying efficacy.

  • Preparation: Ensure the CKF titrator is equipped with fresh imidazole-buffered methanolic KF reagent, which shifts the reaction equilibrium completely to the right for faster titration rates[5].

  • System Zeroing: Begin stirring the vessel and zero the instrument by titrating any unwanted residual moisture in the system until a stable background drift is achieved[6].

  • Sample Handling: Inside a dry box, accurately weigh approximately 0.1 g of the cyclic urea into a dry, septum-capped glass vial.

  • Injection: Dissolve the sample completely in a suitable solvent like anhydrous methanol[4]. Use a gas-tight syringe to inject the solution through the titrator's septum[3].

  • Titration & Calculation: The instrument will electrolytically generate iodine to react with the water. Once the endpoint is reached (detected by no change in current), the instrument calculates the moisture content[6]. Subtract the known water blank of your anhydrous methanol to determine the exact ppm of water in the urea.

Protocol B: High-Vacuum Desiccation

Objective: Reduce moisture content of 4-Methyl-1,3-diazinan-2-one to < 50 ppm for air-free synthesis.

  • Setup: Transfer the damp 4-Methyl-1,3-diazinan-2-one into a wide-mouth Schlenk flask or a vacuum desiccator dish to maximize the exposed surface area.

  • Desiccant Integration: Place a secondary glass vessel containing fresh Phosphorus Pentoxide (P₂O₅) inside the desiccator. Causality: P₂O₅ acts as an irreversible water scavenger, creating a near-zero humidity microenvironment that thermodynamically drives the release of bound water from the urea's hydrogen-bonding network.

  • Evacuation: Apply high vacuum (< 1 mbar) at ambient temperature (25°C) for 24 to 48 hours.

  • Storage: Backfill the desiccator with ultra-high purity (UHP) Argon. Immediately transfer the dried solid to an amber glass bottle with a PTFE-lined cap, seal with Parafilm, and store indefinitely in a glovebox.

Moisture Management Workflow

MoistureManagement Start Receive 4-Methyl-1,3-diazinan-2-one Weigh Weigh in Glovebox (Argon/N2) Start->Weigh KF_Test Karl Fischer Titration (Protocol A) Weigh->KF_Test Decision Moisture Level? KF_Test->Decision HighMoisture > 50 ppm (Wet) Decision->HighMoisture LowMoisture < 50 ppm (Dry) Decision->LowMoisture Drying Vacuum Desiccation w/ P2O5 (Protocol B) HighMoisture->Drying Synthesis Proceed to Moisture-Sensitive Synthesis LowMoisture->Synthesis Storage Store in Sealed PTFE Vial inside Glovebox LowMoisture->Storage Drying->KF_Test Re-test

Workflow for the analytical verification and desiccation of 4-Methyl-1,3-diazinan-2-one.

References

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide Source: Alfa Chemistry URL:[4]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY Source: National Institutes of Health (PMC) URL:[3]

  • THE BASICS OF KARL FISCHER TITRATION Source: Quveon URL:[5]

  • Moisture Determination by Karl Fischer Titration Source: ResearchGate URL:[6]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Institutes of Health (PMC) URL:[2]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: YW Sourcing Fair URL:[1]

  • Increased antiviral activity of cyclic urea HIV protease inhibitors by modifying the P1/P1' substituents Source: PubMed (NIH) URL:

Sources

Optimization

Minimizing side reactions in tetrahydro-pyrimidinone production

Title: Advanced Troubleshooting Center: Optimizing Tetrahydropyrimidinone (THPM) Synthesis Overview Welcome to the Technical Support Center for the synthesis of tetrahydropyrimidinones (THPMs) and dihydropyrimidinones (D...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Troubleshooting Center: Optimizing Tetrahydropyrimidinone (THPM) Synthesis

Overview Welcome to the Technical Support Center for the synthesis of tetrahydropyrimidinones (THPMs) and dihydropyrimidinones (DHPMs). These heterocyclic scaffolds are critical in drug development (e.g., kinesin Eg5 inhibitors like monastrol), but their production via the multicomponent Biginelli condensation is often plagued by competing side reactions. This guide provides causal explanations, optimized protocols, and data-driven troubleshooting strategies to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic FAQs & Side Reaction Causality

Q1: My Biginelli reaction yields a significant amount of a byproduct lacking the urea moiety. What is the mechanistic cause, and how do I suppress it? A1: The byproduct you are observing is the Knoevenagel condensation adduct . In the Biginelli reaction, three components (aldehyde, β -ketoester, and urea/thiourea) compete in a delicate kinetic balance [1]. The desired pathway requires the aldehyde to condense with urea to form a crucial N-acyliminium ion intermediate. However, if the aldehyde reacts directly with the active methylene of the β -ketoester, it forms an α,β -unsaturated dicarbonyl (the Knoevenagel adduct) [1, 2]. This side reaction consumes starting materials and halts THPM formation because the subsequent aza-Michael addition of urea to this adduct is kinetically unfavorable under standard conditions [2].

Causality & Solution: The Knoevenagel pathway outcompetes the iminium pathway when the aldehyde is not sufficiently activated toward urea. To suppress this, switch from a standard Brønsted acid (like HCl) to a highly oxophilic Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf) 3​ ) or FeCl 3​ [1, 2]. Lewis acids preferentially coordinate with the aldehyde and the 1,3-dicarbonyl, accelerating the iminium pathway and driving the reaction toward the desired cyclization [2]. Additionally, using a slight excess of urea (1.2–1.5 equivalents) pushes the equilibrium toward the iminium intermediate [1].

Q2: LC-MS analysis of my crude mixture shows an intermediate containing all three starting materials, but it hasn't cyclized. Why is the ring closure failing? A2: You have formed the open-chain ureide intermediate . This occurs when the initial condensations are successful, but the final intramolecular 6-exo-trig cyclization fails[1, 3].

Causality & Solution: The failure to cyclize is typically caused by insufficient electrophilic activation of the ketone carbonyl, preventing the terminal urea nitrogen from executing the intramolecular nucleophilic attack [1]. Steric hindrance from bulky β -ketoesters or fluorinated substrates (e.g., trifluoroethyl acetoacetate) exacerbates this barrier [2]. To force cyclization, you must increase the thermodynamic driving force: elevate the reaction temperature (e.g., refluxing in acetonitrile or using microwave irradiation) and ensure a sufficient concentration of a strong Lewis acid or dehydrating agent (like TMSBr) to activate the carbonyl and facilitate the final dehydration step [1, 4].

Biginelli_Pathways Start Aldehyde + β-Ketoester + Urea Iminium N-Acyliminium Ion (Desired Pathway) Start->Iminium Lewis Acid + Urea Knoevenagel Knoevenagel Adduct (Side Reaction) Start->Knoevenagel Base/Weak Acid OpenChain Open-Chain Ureide Iminium->OpenChain + β-Ketoester DeadEnd Reaction Stalls (Low Yield) Knoevenagel->DeadEnd Kinetically Trapped THPM Tetrahydropyrimidinone (THPM Target) OpenChain->THPM 6-exo-trig cyclization (Heat + Acid) OpenChain->DeadEnd Insufficient Activation

Caption: Divergent mechanistic pathways in THPM synthesis highlighting the Knoevenagel side reaction.

Q3: I am using aliphatic aldehydes instead of aromatic ones, and my yields have plummeted to <20% with complex mixtures. What is happening? A3: Aliphatic aldehydes possess α -protons, making them highly susceptible to self-aldol condensation under the acidic or basic conditions typically used in the classical Biginelli reaction [1]. This competing side reaction consumes the aldehyde before it can react with urea, leading to complex polymeric tars and severely depressing the yield of the target THPM [1].

Causality & Solution: To mitigate this, avoid classical harsh Brønsted acids. Instead, utilize mild, highly specific catalytic systems like the [BCMAB][2Cl] ionic liquid catalyst under solvent-free conditions, which has been shown to stabilize the intermediates and reduce aldol byproducts [3]. Alternatively, employ the "Atwal modification," which bypasses the competitive multicomponent step entirely by pre-forming an enone intermediate [1].

Section 2: Quantitative Data on Catalyst & Condition Optimization

To minimize side reactions, selecting the correct catalyst and solvent system is paramount. The table below synthesizes quantitative optimization data for THPM production, comparing classical methods against modern Lewis acid and Green Chemistry approaches [2, 3, 4].

Catalyst SystemSolvent / ConditionTemp (°C)Target THPM Yield (%)Major Side Reaction ObservedRef
HCl (Classical)EthanolReflux (78)30 - 45%Knoevenagel Adduct, Aldol[1]
Yb(OTf) 3​ (8 mol%)Acetonitrile6085 - 92%Trace Open-chain Ureide[2]
FeCl 3​ ·6H 2​ O / TMSBrSolvent-free (Microwave)8088 - 95%None detected[4]
[BCMAB][2Cl] Ionic LiquidSolvent-free6098%Minimal (High Atom Economy)[3]

Analysis: Yb(OTf) 3​ provides excellent chemoselectivity by tightly coordinating the 1,3-dicarbonyl, preventing premature Knoevenagel condensation [2]. However, for maximum atom economy and suppression of thermal decomposition, solvent-free microwave irradiation or Ionic Liquid catalysts ([BCMAB][2Cl]) offer superior yields [3, 4].

Section 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific analytical checkpoints (like 19 F NMR or TLC tracking), researchers can verify the suppression of side reactions in real-time.

Protocol A: Yb(OTf) 3​ -Catalyzed Synthesis of Fluorinated THPMs [2]

This protocol utilizes Lewis acid catalysis to suppress the Knoevenagel pathway, with quantitative NMR tracking to ensure the open-chain ureide fully cyclizes.

Reagents:

  • Aryl aldehyde (1.0 equiv)

  • Trifluoroethyl acetoacetate (1.0 equiv)

  • Thiourea (1.2 equiv) - Excess used to drive the iminium pathway.

  • Ytterbium(III) triflate[Yb(OTf) 3​ ] (8 mol%)

  • Anhydrous Acetonitrile (MeCN)

  • α,α,α -trifluorotoluene (Internal Standard for NMR)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldehyde (1.0 mmol), trifluoroethyl acetoacetate (1.0 mmol), and thiourea (1.2 mmol) in 1.0 mL of anhydrous MeCN (1 M concentration).

  • Catalyst Addition: Add 8 mol% of Yb(OTf) 3​ . Causality: The catalyst immediately coordinates the oxygen atoms of the aldehyde and ketoester, electrophilically activating them while sterically shielding the active methylene from direct Knoevenagel condensation.

  • Reaction & Real-Time Validation: Heat the mixture to 60 °C.

    • Validation Checkpoint: At t=30 min, extract a 50 μ L aliquot, dilute in CD 3​ CN, spike with α,α,α -trifluorotoluene, and acquire a benchtop 19 F NMR spectrum. You should observe the transient open-chain intermediate (approx. δ -78.5 ppm) converting into the cyclic THPM product ( δ -82.7 ppm) [2].

  • Completion: Continue stirring until the intermediate peak at -78.5 ppm is completely consumed (typically 4-6 hours).

  • Workup: Cool to room temperature. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure fluorinated THPM.

Protocol B: Microwave-Assisted, Solvent-Free Synthesis [4]

Designed to rapidly overcome the activation energy barrier of the 6-exo-trig cyclization, preventing thermal degradation side reactions.

Step-by-Step Methodology:

  • Mixing: Grind together the aldehyde (1.0 mmol), β -ketoester (1.0 mmol), and urea (1.5 mmol) in a mortar until a homogenous paste forms.

  • Catalyst Loading: Transfer the paste to a microwave-safe vessel. Add FeCl 3​ ·6H 2​ O (10 mol%) and TMSBr (10 mol%). Causality: TMSBr acts as a potent dehydrating agent and carbonyl activator, drastically lowering the activation energy for the final ring closure [4].

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 80 °C for 10–15 minutes.

  • Workup: Cool the vessel. The product will typically precipitate as a solid mass. Wash the crude mass thoroughly with cold water to remove unreacted urea and the iron catalyst, followed by a wash with cold 95% ethanol to yield the highly pure THPM.

Section 4: Advanced Troubleshooting Workflow

When scaling up THPM production, utilize this logical workflow to diagnose and resolve yield-limiting side reactions.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (LC-MS / NMR) CheckKnoevenagel Is Knoevenagel Adduct Present? (Missing Urea) Start->CheckKnoevenagel FixKnoevenagel Action: Switch to Yb(OTf)3 & Increase Urea to 1.5 eq CheckKnoevenagel->FixKnoevenagel YES CheckUreide Is Open-Chain Ureide Present? (Uncyclized) CheckKnoevenagel->CheckUreide NO Success Optimal THPM Yield FixKnoevenagel->Success FixUreide Action: Increase Temp to 80°C & Add TMSBr Dehydrating Agent CheckUreide->FixUreide YES CheckAldol Are Polymeric Tars Present? (Aldol) CheckUreide->CheckAldol NO FixUreide->Success FixAldol Action: Use Solvent-Free Ionic Liquid [BCMAB][2Cl] CheckAldol->FixAldol YES CheckAldol->Success NO FixAldol->Success

Caption: Diagnostic workflow for identifying and mitigating common THPM synthesis side reactions.

References

  • BenchChem. "An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis." Benchchem.com.
  • K. M. O'Brien, et al. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents." ACS Omega, 2023.
  • A. Kumar, et al. "Green synthesis and catalytic efficiency of [BCMAB][2Cl] ionic liquid for the synthesis of bioactive 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives via Biginelli condensation: BSA binding affinity and molecular docking studies." Arabian Journal of Chemistry, 2025.
  • Z. Zhang, et al. "FeCl3∙6H2O/TMSBr-Catalyzed Rapid Synthesis of Dihydropyrimidinones and Dihydropyrimidinethiones under Microwave Irradiation." Molecules (MDPI), 2017.
Troubleshooting

Scale-up challenges for 4-Methyl-1,3-diazinan-2-one manufacturing

Welcome to the Technical Support Center for 4-Methyl-1,3-diazinan-2-one Manufacturing . As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals navigate the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-1,3-diazinan-2-one Manufacturing . As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals navigate the complex thermodynamic and kinetic hurdles of scaling up cyclic urea synthesis.

This guide abandons generic advice in favor of field-proven, self-validating methodologies. Here, we address the exact causality behind common scale-up failures and provide actionable, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned solutions.

Section 1: Synthesis Route Selection & Thermodynamic Challenges

Before troubleshooting, it is critical to understand how your choice of carbonylating agent impacts scale-up viability. The table below summarizes the quantitative and operational data for the four primary synthetic routes.

Table 1: Comparison of Carbonylating Agents for 4-Methyl-1,3-diazinan-2-one Synthesis

Carbonyl SourceOperating Temp (°C)PressurePrimary ByproductScale-Up Challenge & Causality
Phosgene / Triphosgene 0 - 25AtmosphericHCl gasSevere toxicity and highly exothermic; requires specialized containment and aggressive quenching.
Dimethyl Carbonate (DMC) 70 - 90AtmosphericMethanolSluggish kinetics; extended residence times lead to high degrees of linear oligomerization.
Urea (Transamidation) 150 - 240Atm to VacuumAmmonia gasHigh thermal energy required; dissolved ammonia buildup shifts equilibrium backwards at scale.
Carbon Dioxide (CO2) 140 - 1605 - 50 barWaterCO2 thermodynamic stability requires highly tuned amphoteric catalysts to drive insertion.
FAQ 1: Why does my yield drop precipitously when moving from a 100 mL flask to a 10 L reactor using the urea or DMC route?

Answer: This is a classic mass-transfer and kinetic scaling issue. The formation of 4-Methyl-1,3-diazinan-2-one requires an initial intermolecular addition followed by an intramolecular cyclization. As you scale up, mixing times increase, creating local concentration gradients. High local concentrations of the mono-substituted intermediate kinetically favor a second intermolecular attack by another diamine molecule, leading to sticky linear polyureas.

The Fix: You must artificially enforce high-dilution conditions without sacrificing volumetric productivity. Transition from batch to semi-batch processing, where the 1,3-diaminobutane is dosed slowly into the carbonyl source. This ensures the intermediate cyclizes before it encounters another diamine molecule. For broader context on cyclic urea kinetics, refer to the [1].

ReactionPathway Diamine 1,3-Diaminobutane Intermediate Mono-substituted Intermediate Diamine->Intermediate Addition Carbonyl Carbonyl Source (Urea / CO2) Carbonyl->Intermediate Addition Target 4-Methyl-1,3-diazinan-2-one (Target Cyclic Urea) Intermediate->Target Intramolecular Cyclization (Dilute/High Temp) Byproduct Linear Polyurea (Oligomer Byproduct) Intermediate->Byproduct Intermolecular Attack (Concentrated)

Figure 1: Kinetic competition between intramolecular cyclization and intermolecular oligomerization.

Section 2: Troubleshooting the Urea Transamidation Route (Industrial Standard)

FAQ 2: Our pilot-scale urea transamidation stalls at ~50% conversion. How do we drive the reaction to completion?

Answer: The reaction of 1,3-diaminobutane with urea is an equilibrium-driven transamidation that releases two moles of ammonia gas per mole of product. At the bench scale, ammonia escapes easily. However, in a 10 L or 100 L reactor, the increased hydrostatic pressure of the liquid column keeps ammonia dissolved in the reaction matrix, shifting the equilibrium backward via Le Chatelier's principle.

The Fix: You must actively strip the ammonia. Implement a subsurface nitrogen sparge or apply a progressive vacuum profile as the reaction temperature exceeds 150 °C. The foundational mechanics of this process are detailed in [2].

Protocol: Semi-Batch Pilot-Scale Synthesis via Urea Transamidation

Objective: Synthesize 4-Methyl-1,3-diazinan-2-one while suppressing polyurea formation. Self-Validating Mechanism: Reaction progress is directly tied to ammonia evolution. The cessation of ammonia off-gassing self-validates the completion of the transamidation phase.

  • Step 1: Reactor Preparation & Charging Charge a jacketed glass-lined reactor with 1.0 equivalent of urea. Begin a slow, subsurface nitrogen sparge (0.1 vvm). Causality: The continuous sweep gas lowers the partial pressure of ammonia in the headspace, preventing the equilibrium from stalling.

  • Step 2: Semi-Batch Amine Addition Heat the reactor to 120 °C to establish a urea melt. Gradually dose 1.05 equivalents of 1,3-diaminobutane over 2 hours using a metering pump. Causality: Slow addition maintains a low instantaneous concentration of the diamine, kinetically favoring unimolecular cyclization.

  • Step 3: Thermal Ramping & Equilibrium Shift Ramp the temperature to 200 °C at 1 °C/min. Monitor the vent line using an inline mass flow meter or wetted pH indicator paper. Causality: The intermediate mono-substituted urea requires high thermal energy to overcome the activation barrier for the second nucleophilic attack.

  • Step 4: Vacuum Stripping When ammonia evolution slows significantly, gradually apply a vacuum (down to 100 mbar) for 1 hour. Causality: Vacuum stripping removes residual dissolved ammonia, pushing the conversion from ~90% to >99%.

  • Step 5: Product Isolation Cool the reactor to 80 °C and transfer the crude mixture to a short-path distillation unit to isolate the pure cyclic urea from heavy polyurea bottoms.

Workflow Step1 1. Reactor Charging 1,3-Diaminobutane + Urea Step2 2. Melt Formation Heat to 120°C Step1->Step2 Step3 3. Transamidation Ramp to 200-240°C Step2->Step3 Step4 4. Equilibrium Shift Continuous N2 Sweep / Vacuum Step3->Step4 Step4->Step3 NH3 Evolution Detected Step5 5. Product Isolation Short-Path Vacuum Distillation Step4->Step5

Figure 2: Self-validating pilot-scale workflow for urea transamidation and ammonia removal.

Section 3: The Green Route - CO2 Activation Challenges

FAQ 3: We are transitioning to a greener CO2-based synthesis. What are the critical parameters to prevent incomplete conversion of 1,3-diaminobutane?

Answer: Carbon dioxide is thermodynamically highly stable, making its insertion into a diamine kinetically challenging at scale. If your conversion is stalling, the issue is likely your catalyst's surface chemistry. You need a catalyst that provides dual-site activation.

As demonstrated in recent catalytic studies, [3] offer the necessary amphoteric properties. The high surface basicity (specifically from oxygen vacancies on the {110} facets) is required to adsorb and activate CO2, while optimized low acidity is ideal for amine adsorption. Without this precise balance, the diamine will outcompete CO2 for active sites, poisoning the catalyst and halting the reaction. Ensure your reactor can maintain at least 5 bar of CO2 pressure at 140–160 °C to drive the insertion.

Section 4: Downstream Processing & Purification

FAQ 4: What is the most scalable method to separate the target cyclic urea from linear polyurea byproducts and unreacted diamine?

Answer: Fractional vacuum distillation. 4-Methyl-1,3-diazinan-2-one has a relatively high boiling point. Attempting atmospheric distillation will result in thermal degradation and reversion of the product. At the pilot scale, Wiped-Film Evaporators (WFE) or short-path distillation units are highly recommended. These systems minimize the thermal residence time of the product, allowing the cyclic urea to vaporize cleanly while the heavy, sticky linear polyureas drop into the residue receiver.

References

  • Title: Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) Source: MDPI Polymers URL: [Link]

  • Source: European Patent Office (EP 2548870 A1)
  • Title: Efficient Activation of CO2 over Ce-MOF-derived CeO2 for the Synthesis of Cyclic Urea, Urethane, and Carbamate Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Cyclic Urea Functional Groups

Introduction: The Significance of the Cyclic Urea Moiety The cyclic urea functional group is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its rigidified structure and capacity for forming...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclic Urea Moiety

The cyclic urea functional group is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its rigidified structure and capacity for forming stable, predictable hydrogen bonds make it a cornerstone in the design of molecules with specific biological activities, from HIV protease inhibitors to kinase modulators.[2] As synthetic chemists and drug development professionals, the ability to rapidly and accurately confirm the presence and structural integrity of this moiety is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, accessible, and non-destructive first-line technique for this purpose. It provides a unique vibrational fingerprint that not only confirms the presence of the cyclic urea group but also offers subtle insights into its molecular environment, such as ring strain and intermolecular interactions. This guide will deconstruct the FTIR spectrum of cyclic ureas, explain the causality behind observed spectral features, and provide a framework for confident analysis.

Vibrational Foundations: What to Expect from a Urea Functional Group

The core of the urea group, whether linear or cyclic, is an amide system. Its spectral features are dominated by the vibrations of the N-H, C=O, and C-N bonds. These are often referred to by the amide band nomenclature:

  • N-H Stretching: Typically appearing as one or two sharp peaks in the 3500-3200 cm⁻¹ region. The presence of hydrogen bonding, which is almost always a factor with ureas, causes these bands to broaden and shift to lower wavenumbers.[3]

  • Amide I Band (C=O Stretch): This is the most intense and diagnostic band for ureas. In simple, linear urea, it appears around 1685-1670 cm⁻¹ .[4] This band is highly sensitive to the local electronic and steric environment.

  • Amide II Band (N-H Bending & C-N Stretching): A coupled vibration found between 1650-1590 cm⁻¹ . This band's position can be influenced by changes in the C-N bond order.

  • Amide III Band (C-N Stretching & N-H Bending): Another coupled vibration, typically located in the 1470-1450 cm⁻¹ range.[3]

The Spectral Signature of Cyclization: Key Bands and Influencing Factors

Closing the linear urea into a ring system introduces significant changes to its vibrational spectrum, primarily driven by ring strain and altered bond hybridization.

The Critical Role of Ring Strain on the Carbonyl (Amide I) Band

The most profound and diagnostically useful effect of cyclization is the shift of the Amide I (C=O) band to higher frequencies. This phenomenon is directly attributable to ring strain.[5][6] In small rings (e.g., a 5-membered ring), the internal bond angles are compressed relative to the ideal sp² angle of 120° for the carbonyl carbon. To accommodate this geometric constraint, the carbonyl carbon incorporates more p-character into the C-C single bonds of the ring, which consequently increases the s-character of the C=O double bond. A higher degree of s-character results in a stronger, stiffer bond that vibrates at a higher frequency.[6]

This principle allows us to use the Amide I band position as a proxy for ring size:

  • 5-Membered Rings (e.g., Ethylene Urea / 2-Imidazolidinone): The C=O stretch is shifted significantly higher, typically appearing in the 1700-1725 cm⁻¹ range.

  • 6-Membered Rings (e.g., Propylene Urea / DMPU): The ring is less strained, so the C=O stretch appears at a lower frequency than in 5-membered rings, often around 1640-1680 cm⁻¹ , closer to its linear counterpart.[7]

The relationship between ring strain and vibrational frequency is a fundamental concept in spectroscopy.

G cluster_cause Cause cluster_effect Effect a Small Ring Size (e.g., 5-Membered) b Increased Angle Strain a->b leads to d Higher C=O Stretching Frequency (e.g., >1700 cm⁻¹) c Increased s-character in C=O bond b->c results in c->d causes

Caption: Causality chain: Ring strain effect on C=O frequency.

Summary of Characteristic Absorption Bands

The following table summarizes the key vibrational frequencies for linear urea and compares them with representative 5- and 6-membered cyclic ureas.

Vibrational Mode Linear Urea [3][4]Ethylene Urea (5-Membered) [8]DMPU (6-Membered) [7]Comments
N-H Stretch ~3400 & ~3250 cm⁻¹ (broad)~3250 cm⁻¹ (broad)N/A (N-substituted)Broadness indicates strong intermolecular hydrogen bonding.
Amide I (C=O Stretch) ~1680 cm⁻¹~1705 cm⁻¹ ~1640 cm⁻¹ Key diagnostic band. Frequency increases significantly with ring strain.
Amide II (N-H Bend) ~1620 cm⁻¹~1520 cm⁻¹N/A (N-substituted)Position shifts due to changes in coupling with C-N stretch.
Amide III (C-N Stretch) ~1465 cm⁻¹~1480 cm⁻¹~1490 cm⁻¹Can be complex and coupled with CH₂ bending modes in the ring.
CH₂ Bending N/A~1450 cm⁻¹~1460 cm⁻¹Scissoring and wagging modes from the alkyl portion of the ring.

Note: Frequencies are approximate and can vary based on the sample phase (solid/liquid), solvent, and substitution.

A Comparative Guide: FTIR vs. Alternative Techniques

While FTIR is an exceptional tool for functional group identification, a comprehensive characterization often requires complementary techniques. The choice of method depends on the specific question being asked.

Technique Information Provided Strengths for Cyclic Ureas Limitations
FTIR Spectroscopy Vibrational modes of functional groups.[9]Excellent for C=O detection and gauging ring strain. Fast, inexpensive, and versatile for solid/liquid samples.Provides limited connectivity information. Complex spectra can be difficult to fully assign without computational models.
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity and chemical environment.[9]Unambiguously determines the carbon-hydrogen framework. Essential for structure elucidation and isomer differentiation.Less sensitive than FTIR, requires larger sample amounts, and is more expensive. Does not directly measure bond vibrations.
Raman Spectroscopy Complementary vibrational modes.[10]Strong signal for symmetric vibrations like the N-C-N stretch (~1000 cm⁻¹), which is weak in IR.[11] Good for aqueous samples.C=O stretch is often weaker than in IR. Can be susceptible to fluorescence from impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides exact molecular weight and formula (HRMS). Fragmentation can help confirm the cyclic structure.Is a destructive technique. Provides no direct information on functional group vibrations or stereochemistry.

Expert Insight: In a typical drug development workflow, FTIR is used as a rapid check after a synthesis step to confirm the formation of the target functional group (e.g., seeing the C=O band appear at ~1710 cm⁻¹). NMR and MS are then used subsequently to provide the definitive, publication-quality proof of structure.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes a self-validating method for analyzing a solid cyclic urea sample using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient technique.

Objective: To obtain a clean, reproducible FTIR spectrum of a solid cyclic urea derivative.

Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.

Methodology:

  • Background Collection (Self-Validation Step 1):

    • Ensure the ATR crystal is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum should be a flat line near 100% transmittance, with minimal interference from atmospheric CO₂ (~2350 cm⁻¹) and water vapor. A noisy or sloping baseline indicates a dirty crystal or instrument instability.

  • Sample Application:

    • Place a small amount of the powdered solid sample onto the ATR crystal, just enough to cover the crystal surface.

    • Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a strong signal. Causality: Insufficient pressure leads to weak, distorted peaks and a non-reproducible spectrum.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, range of 4000-400 cm⁻¹).

  • Cleaning and Verification (Self-Validation Step 2):

    • Thoroughly clean the sample from the ATR crystal.

    • Take a new spectrum of the clean crystal. This spectrum should perfectly overlay with the initial background spectrum. Any residual peaks indicate incomplete cleaning, which would compromise the next sample.

Data Interpretation Workflow

Interpreting an FTIR spectrum should be a systematic process, not a random search for peaks. The following workflow, illustrated by the diagram below, provides a logical path from raw spectrum to confident identification.

Caption: Systematic workflow for interpreting a cyclic urea FTIR spectrum.

  • N-H Region (3500-3200 cm⁻¹): First, look for the N-H stretching bands. If the cyclic urea is not N,N'-disubstituted, you should see a broad absorption here, immediately confirming the presence of N-H groups and hydrogen bonding.

  • Amide I Region (1800-1600 cm⁻¹): This is the most important step. Locate the strongest, sharpest peak in this region. Its position is your primary clue to the ring size. A peak above 1700 cm⁻¹ strongly suggests a strained 5-membered ring. A peak in the 1680-1640 cm⁻¹ range points towards a less strained 6-membered ring or potentially a linear urea contaminant.

  • Mid-Frequency Region (1600-1300 cm⁻¹): Corroborate your findings. Look for the Amide II and III bands, as well as the characteristic CH₂ bending (scissoring) vibrations from the alkane backbone of the ring.

  • Fingerprint Region (<1300 cm⁻¹): This region contains a complex array of bending and stretching vibrations that are unique to the entire molecule. While difficult to assign individually, it should be a perfect match to the spectrum of an authentic reference standard for absolute confirmation.

Conclusion

FTIR spectroscopy is an indispensable analytical tool for any scientist working with cyclic urea derivatives. Its ability to provide rapid, reliable information on the presence of the core functional group, and critically, to offer insights into the cyclic structure via the position of the Amide I band, is unmatched in its speed and accessibility. By understanding the causal relationships between molecular structure—particularly ring strain—and the resulting vibrational spectrum, researchers can move beyond simple peak matching to a more profound and confident level of spectral interpretation. When integrated into a workflow with complementary techniques like NMR and MS, FTIR provides a robust foundation for the characterization of these vital chemical entities.

References

  • National Institute of Standards and Technology. (n.d.). 2-Imidazolidinone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Imidazolidinone. PubChem. Retrieved from [Link]

  • Demets, G. J.-F., Correia, H. D., Cicolani, R., & Moral, R. F. (n.d.). Figure S7 – FTIR spectrum of trans-4,5-dihydroxy-2-imidazolidinone. ResearchGate. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • Oliaei, S. S., Habibi, D., Heydari, S., & Ghasemian Sorboni, S. (n.d.). The FT‐IR spectra of A imidazolidine-2-thione, B 1,4-butane sultone, C the DISBHS catalyst. ResearchGate. Retrieved from [Link]

  • Mousa, A., & El-Shishtawy, N. (2008). The effect of ring size on vibrational spectroscopy and hydrogen bonding properties for the complexes between small ring carbonyl compounds with HF and HCl: Theoretical analysis. Journal of Molecular Modeling, 15(3), 247-256. Retrieved from [Link]

  • Nicholls, I. A., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 617(1-2), 125-131. Retrieved from [Link]

  • Frost, R. L., & Kristof, J. (2000). Raman spectroscopy of urea and urea-intercalated kaolinites at 77 K. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(8), 1681-1690. Retrieved from [Link]

  • Zhang, X., et al. (2003). Effects of solvent on electrical properties of polyaniline films. Journal of The Electrochemical Society, 150(12), E589. Retrieved from [Link]

  • Iwasita, T., et al. (1998). In Situ Vibrational Study of the Initial Steps during Urea Electrochemical Oxidation. Langmuir, 14(20), 5943-5949. Retrieved from [Link]

  • Frost, R. L., & Kristof, J. (2000). Raman spectroscopy of urea and urea-intercalated kaolinites at 77K. ResearchGate. Retrieved from [Link]

  • Batonneau-Gener, I., et al. (2019). Quantitative Raman Spectroscopy of Urea and Thiourea in the Reaction Mixtures of Allantoin and 4,5-Dihydroxyimidazolidine-2-Tione Formation. ResearchGate. Retrieved from [Link]

  • Brown, D. (n.d.). Infrared spectrum of urea. Doc Brown's Chemistry. Retrieved from [Link]

  • De Almeida, J., et al. (1987). Raman spectral studies of uranyl sulfate and its urea complex structural isomers. Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Mousa, A., & El-Shishtawy, N. (2009). The effect of ring size on vibrational spectroscopy and hydrogen bonding properties for the complexes between small ring carbonyl compounds with HF and HCl: theoretical analysis. Journal of Molecular Modeling, 15(3), 247-56. Retrieved from [Link]

  • van den Hoven, T. H. J., & van der Maas, J. H. (1993). Use of laser Raman spectrometry for a quantitative study of the urea synthesis under process conditions. Part I. A feasibility study. Analyst, 118, 1141-1145. Retrieved from [Link]

  • Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(18), 5558. Retrieved from [Link]

  • Chimar Hellas. (n.d.). UREA-FORMALDEHYDE RESINS CHARACTERIZED BY THERMAL ANALYSIS AND FTIR METHOD. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ETHYLENE UREA. Retrieved from [Link]

  • Oxley, J. C., Smith, J. L., & Vadlamannati, S. (n.d.). Synthesis and Characterization of Urea Nitrate and Nitrourea. Retrieved from [Link]

  • Liu, Z., et al. (2020). Vibrational Spectra and Molecular Vibrational Behaviors of All‐Carboatomic Rings, cyclo[1]carbon and Its Analogues. ChemPhysChem, 21(18), 2098-2105. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,3-dimethyl propylene urea. Retrieved from [Link]

  • Zhang, J., et al. (2013). (a) FTIR spectrum of copolymer PAUU-01 (eNHe stretching vibration of urea and urethane groups...). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007083017A2 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors.
  • ResearchGate. (n.d.). PHYSICAL AND TOXICOLOGICAL PROPERTIES OF DMI, DMPU, AND HMPA. Retrieved from [Link]

  • Ren, D., et al. (2007). FTIR spectroscopic characterization of polyurethane-urea model hard segments (PUUMHS) based on three diamine chain extenders. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 188-193. Retrieved from [Link]

  • Wang, Y., et al. (2024). Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. Molecules, 29(7), 1603. Retrieved from [Link]

  • Lei, H., & Pizzi, A. (2009). Study on the Evolvement of Structure in Synthesis of Urea-Formaldehyde Resins by FTIR. Journal of Applied Polymer Science, 111(1), 481-486. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 4-Methyl-1,3-diazinan-2-one vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern drug development and materials science, c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In modern drug development and materials science, cyclic ureas serve as critical pharmacophores—most notably in HIV protease inhibitors[1] and complex polymer blends[2]. 4-Methyl-1,3-diazinan-2-one (CAS: 2224-20-6), a six-membered cyclic urea derivative with a methyl substitution, is frequently encountered as both an active pharmaceutical intermediate and a degradation byproduct[3].

This guide provides an objective, in-depth comparison of the mass spectrometry (MS) fragmentation patterns of 4-Methyl-1,3-diazinan-2-one against its unsubstituted and five-membered analogs. By understanding the causality behind these fragmentation pathways, analytical scientists can build robust, self-validating LC-MS/MS workflows for structural elucidation and impurity profiling.

Mechanistic Principles of Cyclic Urea Fragmentation

As a Senior Application Scientist, I approach mass spectrometry not just as a tool for generating mass-to-charge ( m/z ) ratios, but as a window into gas-phase thermodynamic stability. Cyclic ureas are exceptionally stable under electron impact (EI) and electrospray ionization (ESI), typically yielding a base peak corresponding to the intact molecular ion [M]+∙ or protonated molecule [M+H]+ [2].

The Causality of Neutral Losses

The fragmentation of 4-Methyl-1,3-diazinan-2-one is driven by the thermodynamic favorability of extruding stable neutral molecules. The dominant pathways include:

  • Loss of Isocyanic Acid (HNCO, 43 Da): The most diagnostic feature of cyclic ureas is the retro-cycloaddition-type ring opening that expels HNCO. This cleavage is highly conserved across cyclic ureas because the resulting aliphatic amine fragment effectively stabilizes the localized positive charge.

  • Loss of Ammonia (NH 3​ , 17 Da): Protonation at the urea nitrogen under ESI conditions weakens the adjacent C-N bond, facilitating the loss of NH 3​ and the formation of a stabilized cyclic carbocation.

  • Alkyl Radical Cleavage (EI specific): In EI-MS, the presence of the 4-methyl group introduces a unique α -cleavage pathway, resulting in the loss of a methyl radical (CH 3∙​ , 15 Da) to form a highly conjugated, stable ring system.

MS_Fragmentation M [M+H]⁺ m/z 115.087 4-Methyl-1,3-diazinan-2-one F1 m/z 72.081 Loss of HNCO M->F1 - HNCO (43 Da) Ring Opening Cleavage F2 m/z 98.060 Loss of NH₃ M->F2 - NH₃ (17 Da) Proton Transfer F3 m/z 87.092 Loss of CO M->F3 - CO (28 Da) Carbonyl Extrusion F4 m/z 55.054 Hydrocarbon Core F1->F4 - NH₃ (17 Da)

CID fragmentation pathway logic of 4-Methyl-1,3-diazinan-2-one highlighting key neutral losses.

Comparative MS Performance & Structural Analogs

To objectively evaluate the analytical signature of 4-Methyl-1,3-diazinan-2-one, we must compare it against its structural alternatives: 1,3-Diazinan-2-one (the unsubstituted 6-membered ring) and Imidazolidin-2-one (the 5-membered ring).

The table below summarizes the high-resolution ESI-MS/MS (Collision-Induced Dissociation, CID) data. The diagnostic loss of 43 Da (HNCO) is universally conserved, but the relative abundance and secondary fragmentation pathways shift based on ring size and substitution.

Table 1: Comparative CID Fragmentation Data (Positive ESI)
Compound NameRing SizeSubstitutionExact Mass (Da)Precursor Ion [M+H]+ Primary Fragment (Loss of HNCO)Secondary FragmentsMechanistic Insight
4-Methyl-1,3-diazinan-2-one 64-Methyl114.079 m/z 115.087 m/z 72.081 (Base Peak) m/z 98.060 (-NH 3​ ) m/z 87.092 (-CO)The methyl group sterically hinders specific ring-opening trajectories, making HNCO loss the overwhelmingly dominant pathway.
1,3-Diazinan-2-one 6None100.063 m/z 101.071 m/z 58.065 (Base Peak) m/z 84.044 (-NH 3​ )Unsubstituted ring shows higher susceptibility to complete ring fragmentation at elevated collision energies.
Imidazolidin-2-one 5None86.048 m/z 87.055 m/z 44.050 m/z 59.060 (-CO)5-membered rings exhibit higher ring strain; CO extrusion competes more heavily with HNCO loss compared to 6-membered rings.

Performance Takeaway: When performing targeted metabolomics or impurity profiling, monitoring the Δ43 Da transition is the most reliable method for identifying cyclic ureas[3]. However, the presence of the m/z 98 fragment uniquely distinguishes the 4-methyl derivative from its unsubstituted counterpart.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a collision energy (CE) ramp, the method inherently verifies the precursor-to-product ion relationship, eliminating false positives from isobaric interferences.

LCMS_Workflow S1 Sample Prep 10 µg/mL in MeOH S2 UHPLC C18, Gradient Elution S1->S2 S3 ESI Source Positive Ion (+kV) S2->S3 S4 Q1 Isolation Select Precursor S3->S4 S5 CID Cell Argon, 15-35 eV S4->S5 S6 TOF/Q3 Fragment Detection S5->S6

Step-by-step LC-ESI-MS/MS experimental workflow for cyclic urea characterization.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 4-Methyl-1,3-diazinan-2-one reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 10 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the urea nitrogen to form [M+H]+ [1].

Phase 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 40% B over 3 minutes. Causality: Cyclic ureas are highly polar. A shallow initial gradient ensures adequate retention and prevents the analyte from co-eluting with the solvent front.

Phase 3: MS/MS Optimization & Data Acquisition (Self-Validation Step)

  • Source Parameters: Set ESI to Positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Q1 Isolation: Isolate m/z 115.1 with a narrow isolation window (0.7 Da) to prevent co-isolation of matrix ions.

  • Collision Energy (CE) Ramp: Acquire MS/MS spectra across three distinct CE levels: 15 eV, 25 eV, and 35 eV.

    • Validation Logic: At 15 eV, the [M+H]+ ( m/z 115) should dominate. At 25 eV, the primary transition 115→72 (loss of HNCO) will peak. At 35 eV, secondary fragments ( m/z 55) will emerge. If this energy-dependent breakdown curve is not observed, the peak is an isobaric artifact, not the target cyclic urea.

References

  • Gas chromatographic investigation of poly(vinylidene fluoride)-poly(methyl methacrylate) blends Source: American Chemical Society (ACS) URL:[Link][2]

  • Stability study of a superbase-derived ionic liquid [mTBNH][OAc] with enhanced cellulose dissolution ability: thermal and natural degradation Source: RSC Publishing URL:[Link][3]

  • Reactions of Urea with Cu+ in the Gas Phase: An Experimental and Theoretical Study Source: ResearchGate / The Journal of Physical Chemistry A URL:[Link][4]

  • Oxidative Modifications of Kynostatin-272, a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor: Potential Mechanism for Altered Activity in Monocytes/Macrophages Source: National Institutes of Health (NIH) / Antimicrobial Agents and Chemotherapy URL:[Link][1]

Sources

Validation

4-Methyl-1,3-diazinan-2-one vs DMEU toxicity and efficacy comparison

Title: Constitutional Isomers in Chemical Development: A Comparative Guide to 4-Methyl-1,3-diazinan-2-one and DMEU In the landscape of chemical synthesis and drug development, constitutional isomers often present a fasci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Constitutional Isomers in Chemical Development: A Comparative Guide to 4-Methyl-1,3-diazinan-2-one and DMEU

In the landscape of chemical synthesis and drug development, constitutional isomers often present a fascinating divergence in physicochemical behavior. 4-Methyl-1,3-diazinan-2-one and 1,3-Dimethyl-2-imidazolidinone (DMEU) share the exact same molecular formula (C5H10N2O) and molecular weight (114.15 g/mol ). However, their structural connectivity dictates entirely different applications: one serves as a highly efficient polar aprotic solvent, while the other acts as a versatile, low-toxicity protic scaffold.

This guide provides a rigorous, data-driven comparison of their structural causality, efficacy, and toxicity profiles to assist drug development professionals in making informed reagent selections.

Structural Causality: The Protic vs. Aprotic Divide

The fundamental divergence between these two molecules lies in their ring size and methylation patterns, which directly dictate their solvation mechanics.

  • DMEU (1,3-Dimethyl-2-imidazolidinone): DMEU is a 5-membered imidazolidinone ring with two N-methyl groups. The absence of N-H bonds renders it a strictly polar aprotic solvent[1]. Its exposed carbonyl oxygen provides a high electron density, allowing it to strongly solvate cations (e.g., Li+, Na+) while leaving anions "naked" and highly reactive. This makes DMEU an exceptional, safer replacement for the carcinogenic hexamethylphosphoramide (HMPA) in nucleophilic substitutions and organometallic reactions.

  • 4-Methyl-1,3-diazinan-2-one: This isomer is a 6-membered diazinane ring with a single C-methyl group at the 4-position. Crucially, its two nitrogen atoms remain unsubstituted (bearing N-H bonds). This creates a strong hydrogen-bond donor and acceptor system. While this protic nature disqualifies it as an aprotic reaction medium, it enables its use as a stable building block for active pharmaceutical ingredients (APIs) and a highly effective formaldehyde scavenger.

IsomerDivergence Root C5H10N2O (MW: 114.15 g/mol) Sub1 N,N'-Dimethylation (5-Membered Ring) Root->Sub1 Aprotic Sub2 C-Methylation (6-Membered Ring) Root->Sub2 Protic DMEU DMEU Polar Aprotic Solvent Sub1->DMEU Tox1 Reprotoxic (Repr. 2) Eye Damage DMEU->Tox1 Diazinan 4-Methyl-1,3-diazinan-2-one Protic Scaffold Sub2->Diazinan Tox2 Low Toxicity H-Bond Donor Diazinan->Tox2

Logical divergence of C5H10N2O isomers into aprotic solvents and protic scaffolds.

Toxicity Profiling: Navigating Occupational Hazards

When selecting reagents for scale-up, the toxicity profile is as critical as chemical efficacy.

  • DMEU Toxicity: As a potent aprotic solvent, DMEU readily penetrates biological membranes. It is classified under GHS as Harmful if swallowed (Acute Tox. 4, Oral LD50 ~1261 mg/kg in rats) and causes serious eye damage (Eye Dam. 1)[2]. More critically for drug development professionals, DMEU is flagged as a Category 2 Reproductive Toxicant (H361: Suspected of damaging fertility or the unborn child)[2]. Its structural similarity to other reprotoxic aprotic solvents necessitates stringent engineering controls during handling.

  • 4-Methyl-1,3-diazinan-2-one Toxicity: Lacking the N,N'-dialkyl motif that often drives the reproductive toxicity of cyclic ureas, this protic isomer presents a significantly milder hazard profile. It lacks the severe GHS reprotoxicity warnings associated with DMEU, making it a safer alternative when a cyclic urea scaffold is required for structural integration rather than bulk solvation.

Comparative Experimental Protocols

To objectively validate the functional divergence of these isomers, the following self-validating protocols evaluate their performance in their respective optimal domains.

Protocol A: Efficacy in Nucleophilic Substitution (Solvent Performance)

Causality behind the choice: We utilize a classic SN2 cyanation. Cyanide is a strong nucleophile whose reactivity is heavily blunted by hydrogen bonding. This perfectly illustrates the functional difference between an aprotic solvent (which accelerates the reaction) and a protic solvent (which retards it).

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 10 mmol of benzyl chloride and 12 mmol of sodium cyanide in 20 mL of the test solvent (either DMEU or 4-Methyl-1,3-diazinan-2-one).

  • Reaction: Heat the mixture to 80°C for 4 hours with continuous magnetic stirring.

  • Quenching & Extraction: Cool to room temperature, quench with 20 mL of distilled water, and extract with ethyl acetate (3 x 15 mL).

  • Analysis: Analyze the organic layer via GC-MS to determine the yield of benzyl cyanide. Expected Outcome: DMEU will yield >90% product because its carbonyl oxygen solvates Na+, leaving the CN- anion highly nucleophilic. Conversely, 4-Methyl-1,3-diazinan-2-one will result in a <10% yield; its N-H protons will hydrogen-bond with the CN- anion, drastically reducing its nucleophilicity.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality behind the choice: HepG2 cells provide a reliable baseline for hepatotoxicity, which is highly relevant for systemic solvent exposure and API scaffold screening.

  • Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Expose cells to varying concentrations (0.1 mM to 100 mM) of DMEU and 4-Methyl-1,3-diazinan-2-one dissolved in standard culture media for 48 hours.

  • Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader to calculate the IC50 values.

ExperimentalWorkflow Phase1 Phase 1 Solvation Efficacy (SN2 Yield) Phase2 Phase 2 Cytotoxicity (MTT Assay) Phase1->Phase2 Phase3 Phase 3 Reprotoxicity (Stem Cell Test) Phase2->Phase3 Decision Application Matrix Phase3->Decision

Step-by-step experimental workflow for comparative efficacy and toxicity profiling.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and toxicological metrics of the two isomers.

Property / MetricDMEU (1,3-Dimethyl-2-imidazolidinone)4-Methyl-1,3-diazinan-2-one
Molecular Formula C5H10N2OC5H10N2O
Structure Type 5-membered, N,N'-dimethylated6-membered, C-methylated
Solvent Classification Polar AproticProtic
Hydrogen Bonding Acceptor onlyDonor and Acceptor
Acute Toxicity (Oral LD50) ~1261 mg/kg (Rat)>2000 mg/kg (Estimated)
Reproductive Toxicity Category 2 (Suspected)Not Classified
Primary Application HMPA substitute, reaction solventAPI intermediate, formaldehyde scavenger

References

  • SAFETY DATA SHEET - TCI Chemicals - 2

  • 1,3-Dimethyl-2-imidazolidinone - Wikipedia - 1

  • 4-Methyl-1,3-diazinan-2-one | 2224-20-6 - Sigma-Aldrich -

  • 1,3-Dimethyl-2-imidazolidinone absolute, over molecular sieve - Sigma-Aldrich -

Sources

Comparative

Validating purity of tetrahydro-4-methyl-2(1H)-pyrimidinone via GC-MS

Validating the Purity of Tetrahydro-4-methyl-2(1H)-pyrimidinone: A Comparative Guide to GC-MS, HPLC, and qNMR Tetrahydro-4-methyl-2(1H)-pyrimidinone (commonly known as 4-methylpropylene urea) is a highly polar, six-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Tetrahydro-4-methyl-2(1H)-pyrimidinone: A Comparative Guide to GC-MS, HPLC, and qNMR

Tetrahydro-4-methyl-2(1H)-pyrimidinone (commonly known as 4-methylpropylene urea) is a highly polar, six-membered cyclic urea derivative. It serves as a critical polar aprotic solvent, a structural motif in advanced peptidomimetics, and a key intermediate in the synthesis of potent urea-based pharmaceutical inhibitors[1]. Validating its purity is paramount in drug development and materials science, as trace impurities—such as unreacted diamines, structural isomers, or moisture—can poison downstream catalysts or induce unwanted side reactions[2].

This guide objectively compares the analytical modalities available for purity validation and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered specifically for cyclic ureas.

The Analytical Challenge: Causality in Method Selection

The molecular architecture of tetrahydro-4-methyl-2(1H)-pyrimidinone dictates its analytical behavior. The urea moiety contains two secondary amine (N-H) groups flanking a carbonyl (C=O). This creates a unique set of challenges across standard analytical platforms:

  • GC-MS (Direct Injection): The free N-H groups engage in strong intermolecular hydrogen bonding, resulting in a high boiling point. When injected directly onto a standard capillary GC column, these polar groups interact aggressively with active silanol sites on the silica stationary phase. This causality leads to severe peak tailing, potential thermal degradation in the injector port, and poor resolution of structurally similar impurities[3].

  • HPLC-UV: Cyclic ureas lack an extended conjugated π-system, meaning they exhibit negligible UV absorbance above 220 nm[1]. Relying on low-wavelength UV detection (e.g., 210 nm) to capture the weak carbonyl absorbance introduces massive baseline drift and severe interference from standard mobile phase solvents.

  • qNMR (Quantitative NMR): While 1H-qNMR is the gold standard for absolute weight-percent assay (requiring no identical reference standard), it lacks the dynamic range to detect trace organic impurities below the 0.1% threshold required for pharmaceutical intermediates.

Comparative Analysis of Analytical Modalities

The following table summarizes the quantitative and qualitative performance of the three primary analytical alternatives for cyclic urea validation:

ParameterGC-MS (Derivatized)HPLC-UV (Low Wavelength)qNMR (1H or 13C)
Primary Use Case Trace impurity ID & volatile profilingNon-volatile impurity trackingAbsolute bulk assay (wt%)
Sensitivity (LOD) < 0.01% (High)~0.1% - 0.5% (Low/Moderate)~0.5% - 1.0% (Low)
Resolution Excellent (Isomers easily separated)Poor (Requires complex gradients)Moderate (Signal overlap possible)
Sample Prep High (Requires silylation)Low (Dilute and shoot)Low (Dissolve in deuterated solvent)
Detector Specificity High (Mass spectral library matching)Low (Non-specific UV absorbance)High (Structural elucidation)

Method Selection Decision Tree

DecisionTree Start Impurity Profiling of Tetrahydro-4-methyl-2(1H)-pyrimidinone Q1 What is the primary analytical goal? Start->Q1 Trace Trace Impurity Detection (<0.1% LOD) Q1->Trace Impurity ID Assay Bulk Assay / Purity (>1% LOD) Q1->Assay Wt% Assay Q2 Are impurities volatile? Trace->Q2 qNMR qNMR (1H or 13C) Universal Quantitative Assay->qNMR GCMS GC-MS (Derivatized) High Resolution & MS ID Q2->GCMS Yes (or post-silylation) HPLC HPLC-CAD/ELSD Non-volatile/Aqueous Q2->HPLC No (Salts/Polymers)

Decision tree for selecting the optimal purity validation method for cyclic ureas.

The Self-Validating GC-MS Protocol

To circumvent the volatility and tailing issues inherent to cyclic ureas, the analyte must be derivatized. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the optimal approach[4].

Mechanistic Rationale: This reaction replaces the polar N-H protons with bulky, non-polar trimethylsilyl (TMS) groups, yielding an N,N'-bis(TMS) derivative. This transformation completely breaks the hydrogen-bonding network, drastically lowering the boiling point and ensuring sharp, symmetrical chromatographic peaks that do not interact with column silanols[3].

Step-by-Step Derivatization Methodology
  • Sample Preparation: Accurately weigh 5.0 mg of the tetrahydro-4-methyl-2(1H)-pyrimidinone sample into a 2 mL amber glass GC vial. Dissolve the sample in 100 µL of anhydrous pyridine. Expert Insight: Pyridine acts as both a solvent and an acid scavenger, neutralizing the reaction byproducts to drive the silylation equilibrium forward[3].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. Immediately cap the vial tightly with a PTFE-lined silicone septum to prevent moisture ingress (water rapidly hydrolyzes TMS reagents).

  • Incubation: Heat the mixture at 60°C for exactly 60 minutes in a dry block heater[4]. Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with 800 µL of anhydrous hexane or ethyl acetate prior to injection. This prevents column overloading and extends the lifespan of the electron multiplier.

Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or an equivalent 5% phenyl-arylene/95% dimethylpolysiloxane phase.

  • Injection Parameters: 1 µL injection volume, Split ratio 10:1. Injector temperature set to 250°C.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Detection: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50–500.

System Suitability & Self-Validation

A robust analytical protocol must be a self-validating system. To ensure the integrity of your GC-MS run, evaluate the following parameters before reporting purity:

  • Derivatization Completeness Check: Monitor the chromatogram for the mono-TMS derivative artifact. The presence of a significant mono-TMS peak indicates an incomplete reaction (usually due to trace moisture in the sample or degraded BSTFA reagent), rendering the quantitative impurity data invalid. The bis-TMS peak should account for >99% of the target analyte signal.

  • Blank Verification: Always run a Pyridine/BSTFA blank. Silylation reagents produce known siloxane artifacts (e.g., m/z 73, 147, 207, 281, 355). Ensure these reagent bleed peaks do not co-elute with the target analyte or its critical impurities.

Derivatization Workflow

GCMSWorkflow Sample 1. Sample Prep Dissolve in Pyridine Reagent 2. Add BSTFA + 1% TMCS (Silylation Reagent) Sample->Reagent Reaction 3. Heat at 60°C for 60 min (Converts N-H to N-TMS) Reagent->Reaction Analysis 4. GC-MS Injection (DB-5MS Column) Reaction->Analysis Data 5. Data Acquisition (EI Mode, m/z tracking) Analysis->Data

Step-by-step derivatization and GC-MS workflow for tetrahydro-4-methyl-2(1H)-pyrimidinone.

References

  • Olivier, C., Allen, B. & Luies, L. "Optimising a urinary extraction method for non-targeted GC–MS metabolomics." Scientific Reports 13, 17591 (2023).[Link]

  • Gorla, S. K., et al. "Selective and potent urea inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase." Journal of Medicinal Chemistry 55.17 (2012): 7759-7771.[Link]

  • Hasegawa, S., Soga, K., & Motokura, K. "Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols." JACS Au 5.4 (2025): 1914-1921.[Link]

Sources

Validation

The Cyclic Urea Dichotomy: A Comparative Guide to 5-Membered vs. 6-Membered Scaffolds in Synthesis and Drug Design

As a Senior Application Scientist navigating the complexities of molecular design and reaction optimization, I frequently encounter the nuanced choice between 5-membered and 6-membered cyclic ureas. While they share a co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of molecular design and reaction optimization, I frequently encounter the nuanced choice between 5-membered and 6-membered cyclic ureas. While they share a core urea motif, the addition of a single methylene group to the ring fundamentally alters their thermodynamic stability, conformational flexibility, and macroscopic properties. Whether deployed as high-boiling polar aprotic solvents or as critical pharmacophores in life-saving antivirals, understanding the causality behind their structural differences is paramount.

This guide provides an objective, data-driven comparison of these two scaffolds, equipping researchers with actionable protocols and mechanistic insights needed to make informed experimental choices.

Physicochemical & Thermodynamic Profiling

The fundamental difference between 5-membered (e.g., 1,3-Dimethyl-2-imidazolidinone, DMI) and 6-membered (e.g., N,N'-Dimethylpropyleneurea, DMPU) cyclic ureas lies in their ring strain and conformational dynamics. The 5-membered ring is highly rigid and nearly planar, locking the urea nitrogen lone pairs in a geometry that maximizes conjugation with the carbonyl group. Conversely, the 6-membered ring possesses greater flexibility, capable of adopting distinct chair and boat conformations. This flexibility slightly disrupts orbital overlap but allows the molecule to adapt its steric profile when coordinating to metals or binding to protein pockets.

From a solvent perspective, DMI and DMPU were developed as safer alternatives to the highly carcinogenic hexamethylphosphoramide (HMPA)[1]. While both are excellent at solvating cations and breaking up organometallic aggregates, DMI boasts a lower viscosity (1.9 cP vs. 2.9 cP at 25 °C) and significantly lower acute toxicity, making it the preferred choice for scalable applications and low-temperature work[1][2].

Quantitative Comparison of Solvent Properties
Parameter1,3-Dimethyl-2-imidazolidinone (DMI)N,N'-Dimethylpropyleneurea (DMPU)
Ring Size 5-membered6-membered
Viscosity (at 25 °C) 1.9 cP2.9 cP
Boiling Point 225 °C246 °C
Acute Toxicity (LD50, mice) 2840 mg/kg1300 mg/kg
Conformational State Rigid, nearly planarFlexible (chair/boat transitions)
Primary Application General HMPA substitute, low-tempBulky ligand, strong metal coordination

Solvent Efficacy in Organometallic Catalysis

In modern synthetic chemistry, cyclic ureas are indispensable as ligands and co-solvents in transition-metal catalysis. In iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions, Grignard reagents often form unreactive oligomeric aggregates. The addition of DMI or DMPU disrupts these aggregates by strongly coordinating to the metal center via the highly polarized urea carbonyl oxygen[3].

Causality Insight: Why choose DMI over DMPU in certain catalytic cycles? DMPU's 6-membered flexibility allows it to wrap around larger metal complexes, which is excellent for stabilizing highly reactive intermediates. However, DMI's 5-membered rigidity provides less steric hindrance at the metal center, often leading to faster transmetalation rates for bulky electrophiles at low temperatures[3].

Protocol 1: Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling using Cyclic Urea Ligands

Objective: Evaluate the de-aggregating efficacy of DMI vs. DMPU in the iron-catalyzed alkylation of aryl chlorides.

  • Preparation of Catalyst Solution: In a nitrogen-filled glovebox, dissolve Fe(acac)3 (5 mol %) in anhydrous THF to achieve a 0.2 M concentration.

  • Ligand Addition: Add either DMI or DMPU (2.0 equivalents relative to the Grignard reagent).

    • Self-Validation Check: Observe the solution for a distinct color shift (typically to a deep red/brown). This spectroscopic change confirms the successful coordination of the cyclic urea to the iron center, validating active complex formation before proceeding.

  • Electrophile Introduction: Add the aryl chloride substrate (1.0 equiv) and cool the reaction vessel to 0 °C to prevent premature catalyst degradation.

  • Grignard Addition: Dropwise add the alkyl Grignard reagent (1.5 equiv) over 10 minutes. Maintain stirring for 2 hours.

  • Quenching and Analysis: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether, concentrate, and analyze via GC-MS using an internal standard (e.g., dodecane) to quantify the cross-coupling yield.

G A Fe Precatalyst + Aryl Chloride B Cyclic Urea Coordination (DMI/DMPU) A->B C Active Fe-Urea Complex (De-aggregated) B->C D Transmetalation with Grignard C->D E Reductive Elimination (C-C Bond Formation) D->E

Workflow of Iron-Catalyzed Cross-Coupling utilizing DMI/DMPU as de-aggregating ligands.

Medicinal Chemistry: Cyclic Ureas as Pharmacophores

Beyond solvent applications, cyclic ureas are privileged scaffolds in drug discovery, most notably as transition-state mimics in HIV-1 protease inhibitors. The HIV protease enzyme is a C2-symmetric homodimer, and early drug design heavily relied on mimicking the tetrahedral intermediate of peptide bond cleavage[4].

High-resolution X-ray crystallography reveals that cyclic ureas act by displacing a structural water molecule normally bound between the enzyme flaps and the substrate. The cyclic urea carbonyl acts as a hydrogen bond acceptor to the flap isoleucines, while the ring itself scaffolds the substituents into the binding pockets[4].

Causality Insight: The FDA-approved drug Lopinavir (ABT-378) prominently features a 6-membered cyclic urea in the P-2 position[5]. Why a 6-membered ring instead of a 5-membered ring? The 6-membered tetrahydropyrimidinone ring adopts a stable chair conformation. This specific 3D geometry optimally projects its hydrophobic substituents deep into the S2 and S2' sub-sites of the HIV protease, achieving highly favorable enthalpic binding[4][5]. When researchers attempted to replace this with a 5-membered imidazolidine-2,4-dione derivative, the rigid, planar geometry restricted the vector projection of the substituents. This resulted in a high entropic penalty upon binding, leading to reduced antiviral potency[5].

Protocol 2: In Vitro HIV-1 Protease FRET Inhibition Assay

Objective: Compare the binding affinity of 5-membered vs. 6-membered cyclic urea pharmacophores (e.g., Lopinavir analogs).

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% CHAPS).

    • Self-Validation Check: Verify the buffer pH is strictly 4.7 at room temperature. Deviations greater than 0.1 pH units will alter the ionization state of the catalytic aspartate residues (Asp25/Asp25'), leading to artifactual loss of enzyme activity and invalidating binding kinetics.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant HIV-1 protease to a final concentration of 2 nM in the assay buffer. Add varying concentrations of the cyclic urea inhibitors (10 pM to 10 μM) and incubate at 37 °C for 15 minutes to allow thermodynamic equilibration of the enzyme-inhibitor complex.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 5 μM.

  • Kinetic Measurement: Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (V0) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent inhibition constant (Ki).

G Root Cyclic Urea Pharmacophore Five 5-Membered Ring (Imidazolidinone) Root->Five Six 6-Membered Ring (Tetrahydropyrimidinone) Root->Six Five_Prop Rigid Planar Geometry Restricted Vector Projection Five->Five_Prop Six_Prop Chair/Boat Flexibility Optimal S2/S2' Pocket Fit Six->Six_Prop Five_Result High Entropic Penalty Lower Affinity Five_Prop->Five_Result Six_Result Favorable Enthalpic Binding High Potency (e.g., Lopinavir) Six_Prop->Six_Result

Conformational dynamics of 5- vs 6-membered cyclic ureas in HIV protease inhibitor design.

References[4] Title: Cyclic HIV Protease Inhibitors: Synthesis, Conformational Analysis, P2/P2' Structure−Activity Relationship, and Molecular Recognition of Cyclic Ureas

Source: acs.org URL: 2] Title: PHYSICAL AND TOXICOLOGICAL PROPERTIES OF DMI, DMPU, AND HMPA Source: researchgate.net URL: 1] Title: 1,3-Dimethyl-2-imidazolidinone - Wikipedia Source: wikipedia.org URL: 3] Title: Cyclic Ureas (DMI, DMPU) as Efficient, Sustainable Ligands in Iron-Catalyzed C(sp2)–C(sp3) Coupling of Aryl Chlorides and Tosylates Source: researchgate.net URL: 5] Title: Novel Lopinavir Analogues Incorporating Heterocyclic Replacements of Six-Member Cyclic Urea. Synthesis and Structure—Activity Relationships. Source: researchgate.net URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-1,3-diazinan-2-one

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Methyl-1,3-diazinan-2-one As drug development professionals and synthetic chemists, handling specialized cyclic urea derivatives requires a rigorous, mech...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Methyl-1,3-diazinan-2-one

As drug development professionals and synthetic chemists, handling specialized cyclic urea derivatives requires a rigorous, mechanistic approach to laboratory safety. 4-Methyl-1,3-diazinan-2-one (CAS 2224-20-6) is a highly valuable building block, frequently utilized as a 1[1]. However, the very structural properties that make it an excellent hydrogen-bonding moiety in biological targets also dictate specific safety protocols during benchtop manipulation.

This guide provides a self-validating operational framework for the safe handling, dispensing, and disposal of 2[3].

Quantitative Chemical Profile

Before designing a safety protocol, we must understand the physical parameters of the compound.

Table 1: Physicochemical Properties

Property Value Mechanistic Implication for Safety
CAS Number Unique identifier for SDS cross-referencing.
Molecular Weight 114.15 g/mol Low molecular weight increases the risk of aerosolization (dust inhalation).

| Chemical Formula | C5H10N2O | Nitrogen-rich cyclic structure; prone to static charge accumulation during weighing. |

Mechanistic Hazard Assessment (The "Why")

Standard operating procedures often fail when researchers do not understand the causality behind the rules. For 4-Methyl-1,3-diazinan-2-one, the primary hazards are not explosive or highly reactive, but rather biological and permeative:

  • Transdermal Penetration Enhancement: Cyclic ureas are well-documented4[4]. They disrupt the lipid bilayer of the stratum corneum. If this compound is dissolved in an organic solvent (e.g., DMSO, DCM, or DMF) and spilled on a standard latex glove, the cyclic urea will actively facilitate the transport of the solvent—and itself—directly through the polymer and into the skin.

  • Respiratory Irritation: As a fine crystalline solid, the compound can easily aerosolize. Inhalation of cyclic urea dust causes acute irritation to the mucous membranes of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE is strictly required.

Table 2: Required PPE and Causality

PPE Category Specification Mechanistic Rationale
Hand Protection Double-layered Nitrile gloves (Outer ≥ 8 mil, Inner standard 4 mil). Prevents rapid solvent-assisted permeation caused by the penetration-enhancing properties of cyclic ureas.
Eye Protection ANSI Z87.1 certified chemical splash goggles. Standard safety glasses leave gaps; goggles prevent ocular toxicity from aerosolized particulates.
Body Protection Flame-retardant (FR) lab coat with fitted cuffs; closed-toe non-porous shoes. Minimizes exposed skin surface area and prevents the accumulation of chemical dust in clothing folds.

| Respiratory | Fume hood (Primary). N95/P100 respirator (Secondary, if hood is unavailable). | Mitigates the inhalation risk of fine crystalline dust during the dispensing phase. |

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, follow this procedural workflow when setting up reactions involving 4-Methyl-1,3-diazinan-2-one.

Step 1: Workspace Preparation & Engineering Controls

  • Clear the fume hood of all incompatible reagents (e.g., strong oxidizers, concentrated acids).

  • Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm) . Do not proceed if the alarm is sounding.

Step 2: Static Mitigation & Dispensing

  • Because the dry powder can carry a static charge, use an anti-static bar or a grounded metal spatula. Avoid plastic spatulas, which exacerbate static cling and increase aerosolization.

  • Weigh the required mass into a pre-tared, sealable vial directly inside the fume hood. Never transport open weighing boats across the laboratory.

Step 3: Reaction Setup

  • Seal the vial before removing it from the balance area.

  • If utilizing the compound as a pharmacophore building block in a multi-step synthesis, dissolve it in the appropriate anhydrous solvent under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of downstream intermediates.

Step 4: Decontamination

  • Wipe down the balance and the surrounding hood surface with a damp paper towel (using water or 10% ethanol, as cyclic ureas generally exhibit high aqueous solubility).

  • Dispose of the contaminated towel in the solid hazardous waste container.

Spill Response and Disposal Plan

  • Minor Solid Spill (< 50g): Do not dry sweep, as this will aerosolize the compound. Lightly mist the spill with water to suppress the dust. Wipe up the wetted solid with absorbent pads and place them in a designated solid hazardous waste container.

  • Solution Spill (in Solvent): Immediately surround the spill with an inert absorbent material (vermiculite or sand). Scoop the absorbed mixture into a chemically resistant, sealable waste receptacle.

  • Disposal Routing: Label the waste as "Non-Halogenated Organic Waste" unless it has been complexed with halogenated solvents (e.g., DCM, Chloroform) during the reaction. Never flush cyclic urea derivatives down the sink.

Operational Safety Workflow Diagram

G Start Pre-Operation: PPE Verification FumeHood Dispensing: Inside Fume Hood Start->FumeHood Reaction Reaction Setup: Inert Atmosphere FumeHood->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Response Protocol Spill->CleanUp Yes Disposal Waste Disposal: Organics Spill->Disposal No CleanUp->Disposal

Operational safety workflow for handling 4-Methyl-1,3-diazinan-2-one.

References

  • ChemicalBook. "4-Methyl-1,3-diazinan-2-one | 2224-20-6". 2

  • Sigma-Aldrich. "4-Methyl-1,3-diazinan-2-one | 2224-20-6".

  • SciSpace. "Effect of urea on topical absorption of diclofenac diethylamine through hairless rabbit skin". 4

  • PMC (NIH). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,3-diazinan-2-one
Reactant of Route 2
4-Methyl-1,3-diazinan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.